CBR-6672
Description
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Properties
Molecular Formula |
C17H20FN3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H20FN3O2S/c18-12-8-5-9-13-15(12)16(23)21-17(20-13)24-10-14(22)19-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21,23) |
InChI Key |
LBLDGQIQXAQRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of CBR-6672?
Following a comprehensive search of publicly available scientific and medical literature, no information has been found regarding a compound designated as CBR-6672.
Extensive searches for "this compound," including its potential mechanism of action, pharmacology, cellular targets, and any associated research or drug development programs, have yielded no relevant results. The identifier "this compound" does not appear in scientific databases, patent filings, or other public records related to biomedical research.
This lack of information could be due to several factors:
-
Internal or Preclinical Designation: this compound may be an internal codename for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often proprietary and not publicly disclosed until a later stage, such as a patent application or publication of research findings.
-
Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for a compound that is known by another name.
-
Discontinued Program: The research program associated with this compound may have been discontinued before any public disclosure.
Without any publicly available data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled. Any attempt to provide such information would be entirely speculative and without a factual basis.
It is recommended to verify the identifier and to consult proprietary databases or directly contact the organization that may be associated with the development of this compound for any available information.
An In-depth Technical Guide to Thiophanate-methyl
Disclaimer: Initial searches for "CBR-6672" did not yield a known chemical compound. The inquiry consistently resolved to "OHP 6672," a commercial fungicide product. The active ingredient in OHP 6672 is Thiophanate-methyl. Therefore, this technical guide will focus on the chemical structure, properties, and biological activity of Thiophanate-methyl.
Introduction
Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. It is widely utilized in agriculture to control a variety of fungal diseases affecting fruits, vegetables, and ornamental plants. Its systemic action allows it to be absorbed by the plant and translocated within its tissues, providing both preventative and curative protection against fungal pathogens.
Chemical Structure and Identification
Thiophanate-methyl is characterized by a central benzene ring with two substituted thiourea functional groups.
IUPAC Name: Dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate)[1]
Chemical Formula: C₁₂H₁₄N₄O₄S₂[2]
Molecular Weight: 342.39 g/mol [2]
Synonyms: Cercobin Methyl, Topsin M, Mildothane, Enovit-methyl[3]
Physicochemical Properties
A summary of the key physical and chemical properties of Thiophanate-methyl is presented in the table below.
| Property | Value | References |
| Appearance | Colorless crystals or a light brown powder. | [4] |
| Melting Point | 172 °C (decomposes) | [5] |
| Solubility in Water | <0.1 g/100 mL at 20 °C | |
| Solubility in Organic Solvents | Soluble in acetone, methanol, chloroform, and acetonitrile. | [6] |
| Vapor Pressure | <1.3 x 10⁻⁵ Pa at 25 °C | |
| Stability | Stable in acidic and neutral solutions; unstable in alkaline conditions. | [7] |
Mechanism of Action and Signaling Pathway
Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant, it is converted to its active metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[8] Carbendazim is the molecule responsible for the fungicidal activity.
The primary mode of action of carbendazim is the disruption of mitosis in fungal cells.[7][9] It specifically binds to the β-tubulin protein, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, ultimately leading to the cessation of fungal growth and proliferation.[7][9]
Fungal resistance to Thiophanate-methyl is a significant concern and has been linked to specific point mutations in the β-tubulin gene. These mutations alter the binding site of carbendazim on the β-tubulin protein, reducing its inhibitory effect. Common mutations associated with resistance include E198A, E198K, and F200Y.[10]
Experimental Protocols
Fungicide Efficacy Testing (In Vivo)
This protocol outlines a general procedure for evaluating the efficacy of Thiophanate-methyl against a specific fungal pathogen on a host plant.
-
Pathogen Culture: The target fungal pathogen is cultured on a suitable medium, such as potato dextrose agar (PDA), to produce a spore suspension.
-
Plant Propagation: Healthy host plants are grown under controlled greenhouse conditions to a susceptible growth stage.
-
Fungicide Application: A stock solution of Thiophanate-methyl is prepared and diluted to the desired concentrations. The fungicide is applied to the plants as a foliar spray or soil drench.[6] Control plants are treated with a blank solution (without the fungicide).
-
Inoculation: After the fungicide application has dried, plants are inoculated with the fungal spore suspension.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: Disease severity is evaluated at regular intervals by visually scoring the percentage of infected tissue or by counting the number of lesions.[11]
-
Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.
Analysis of Thiophanate-methyl and its Conversion to Carbendazim
This protocol describes a method for the extraction and analysis of Thiophanate-methyl and carbendazim residues in plant material using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A representative sample of the plant material is homogenized.
-
Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of acetone, dichloromethane, and petroleum ether.[1]
-
Clean-up: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., diol-bonded silica) to remove interfering substances.[1]
-
Analysis: The cleaned-up extract is analyzed by HPLC with UV or fluorescence detection.[1] Thiophanate-methyl and carbendazim are identified and quantified by comparing their retention times and peak areas to those of known standards.
In Vitro Antifungal Activity Assay
This protocol details a method to determine the direct inhibitory effect of Thiophanate-methyl on fungal growth in a laboratory setting.
-
Media Preparation: A suitable fungal growth medium, such as PDA, is prepared and autoclaved.
-
Fungicide Incorporation: While the medium is still molten, a stock solution of Thiophanate-methyl is added to achieve a series of desired final concentrations. The medium is then poured into petri dishes.
-
Inoculation: A small plug of an actively growing fungal culture is placed in the center of each petri dish.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Growth Measurement: The diameter of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration by comparing the colony diameter to that of a control plate containing no fungicide. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined.[12]
Detection of Fungicide Resistance
This protocol describes a molecular method for detecting point mutations in the β-tubulin gene associated with Thiophanate-methyl resistance.
-
Fungal DNA Extraction: DNA is extracted from the fungal isolate of interest.[8]
-
PCR Amplification: The region of the β-tubulin gene known to harbor resistance mutations is amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR product is sequenced to determine the exact nucleotide sequence.
-
Sequence Analysis: The obtained sequence is compared to the wild-type β-tubulin sequence to identify any point mutations (e.g., at codons 198 or 200) that are known to confer resistance.[13] Alternatively, methods like PCR-RFLP or loop-mediated isothermal amplification (LAMP) can be used for more rapid detection of known mutations.[8]
Conclusion
Thiophanate-methyl remains an important tool in the management of fungal diseases in agriculture. A thorough understanding of its chemical properties, mode of action, and the potential for resistance development is crucial for its effective and sustainable use. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the efficacy and characteristics of this widely used fungicide.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. pjbt.org [pjbt.org]
- 4. Cytotoxic and cell transforming activities of the fungicide methyl thiophanate on BALB/c 3T3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 10. Thiophanate-methyl and its major metabolite carbendazim weaken rhizobacteria-mediated defense responses in cucumbers against Fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtrend.net [researchtrend.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Molecular Diagnosis of Thiophanate-Methyl-Resistant Strains of Fusarium fujikuroi in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CBR-6672: A Covalent Allosteric MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of CBR-6672, a novel covalent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, and its aberrant activation is a hallmark of certain lymphoid malignancies, making it a compelling therapeutic target.
Discovery via Disulfide Fragment-Based Screening
This compound was identified through a sophisticated screening methodology known as disulfide fragment-based screening. This approach is designed to identify small molecule fragments that can form a reversible disulfide bond with a cysteine residue on the target protein. The workflow for this discovery process is outlined below.
Experimental Workflow: Disulfide Fragment-Based Screening
Caption: Workflow for the discovery of MALT1 inhibitors using disulfide fragment-based screening.
Synthesis of this compound
While the precise, step-by-step synthetic route for this compound is proprietary, the principles of targeted covalent inhibitor synthesis guide its creation. The process begins with a fragment hit identified from the initial screen. Medicinal chemistry efforts then focus on optimizing this fragment to enhance its potency, selectivity, and drug-like properties. A key aspect of this optimization is the incorporation of a reactive electrophilic group, or "warhead," which can form a stable, covalent bond with the target cysteine residue (Cys472) on MALT1. This transforms the reversible interaction of the initial fragment into an irreversible one.
Mechanism of Action: Allosteric Inhibition of MALT1
This compound functions as a covalent allosteric inhibitor of MALT1. Unlike orthosteric inhibitors that compete with the natural substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. In the case of this compound, it specifically targets cysteine 472 (Cys472) of MALT1. By forming a covalent bond with this residue, this compound locks the MALT1 protein in an inactive conformation, thereby inhibiting its proteolytic activity.
This inhibition of MALT1's protease function has significant downstream effects on the NF-κB signaling pathway. MALT1 is a central component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[1][2] MALT1's proteolytic activity is required for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB.[1][3] By inhibiting this activity, this compound effectively dampens the pro-survival signals that are constitutively active in certain cancers, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3][4]
MALT1-Mediated NF-κB Signaling Pathway
Caption: The role of MALT1 in the NF-κB signaling pathway and its inhibition by this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50, EC50, and binding affinities (Kd), are typically reported in the primary scientific literature. For detailed values, researchers are encouraged to consult the original publications describing the discovery and characterization of this compound. The table below provides a template for summarizing such data.
| Parameter | Value | Assay Conditions | Reference |
| MALT1 Protease Inhibition (IC50) | Data not available in snippets | Specify assay details | Cite primary literature |
| Cellular NF-κB Inhibition (EC50) | Data not available in snippets | Specify cell line and reporter | Cite primary literature |
| ABC-DLBCL Cell Viability (GI50) | Data not available in snippets | Specify cell line and duration | Cite primary literature |
| Binding Affinity (Kd) | Data not available in snippets | Specify biophysical method | Cite primary literature |
| Covalent Modification Rate (kinact/KI) | Data not available in snippets | Specify assay conditions | Cite primary literature |
Experimental Protocols
The following are generalized protocols for key experiments involved in the characterization of MALT1 inhibitors like this compound, based on standard methodologies in the field.
Disulfide Fragment-Based Screening by LC/MS
-
Protein Preparation: Purify the MALT1 protein construct containing the target cysteine residue (Cys472).
-
Library Plating: Plate a library of disulfide-capped fragments into 384-well plates.
-
Incubation: Add the purified MALT1 protein to the fragment library plates and incubate to allow for disulfide exchange to reach equilibrium.
-
LC/MS Analysis: Analyze each well using a high-throughput liquid chromatography-mass spectrometry (LC/MS) system. This involves rapid desalting followed by mass determination of the intact protein.
-
Data Analysis: Deconvolute the mass spectra to identify the masses of unmodified MALT1 and MALT1 covalently modified by a fragment. Calculate the percentage of MALT1 bound to each fragment to identify initial hits.
MALT1 Protease Activity Assay
-
Reagents: Prepare a reaction buffer, a fluorogenic MALT1 substrate (e.g., based on a known cleavage sequence), and recombinant MALT1 enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction: In a microplate, pre-incubate the MALT1 enzyme with varying concentrations of this compound.
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Detection: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Assay
-
Cell Line: Use a relevant cell line (e.g., ABC-DLBCL) that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB responsive promoter.
-
Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.
-
Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control (e.g., cell viability) and calculate the EC50 value for NF-κB inhibition.
Cell Viability Assay
-
Cell Seeding: Plate ABC-DLBCL cells in multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the appropriate output (luminescence, absorbance, or fluorescence).
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell growth (GI50) by plotting cell viability against compound concentration.
References
- 1. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]
In-Depth Technical Guide: Identification of Type II NADH Dehydrogenase (NDH-2) as the Target Protein for CBR-6672
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the identification of the molecular target of the potent antimycobacterial agent, CBR-6672. The information presented is collated from publicly available scientific literature and is intended to provide a comprehensive overview of the experimental data and methodologies employed in the target deconvolution process.
Executive Summary
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds that establish their inhibitory activity against Mtb and its target, NDH-2.
| Compound ID | Target | Assay Type | Result | Unit |
| This compound | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.14 | µM |
Experimental Protocols
The identification of NDH-2 as the target of this compound was the result of a systematic, multi-step experimental approach. The key methodologies are detailed below.
High-Throughput Screening (HTS) for Inhibitors of Oxidative Phosphorylation
The initial step in identifying the molecular target involved a high-throughput screen to discover compounds that inhibit ATP synthesis in mycobacterial membranes.
-
Assay Principle: The screen measured ATP production in inverted membrane vesicles derived from Mycobacterium smegmatis upon the addition of NADH as a substrate. The generated ATP was quantified using a luciferase-based luminescence assay.
-
Protocol:
-
800,000 compounds were screened in a 1536-well plate format.
-
Each well contained mycobacterial inverted membrane vesicles, the compound to be tested, and the necessary reagents for ATP synthesis and detection.
-
The reaction was initiated by the addition of NADH.
-
Luminescence, proportional to the amount of ATP produced, was measured after a defined incubation period.
-
Hits were identified as compounds that significantly reduced the luminescence signal compared to control wells.
-
Secondary Assays for Target Validation
Compounds identified in the primary screen were subjected to a series of secondary assays to confirm their mechanism of action and pinpoint their specific target within the electron transport chain.
-
NADH Oxidation Assay: This assay directly measured the activity of NDH-2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The assay was performed with purified mycobacterial membranes in the presence and absence of the test compounds.
-
Succinate-Driven Oxidative Phosphorylation Assay: To ensure the specificity of the inhibitors for the NADH-dependent pathway, a counterscreen was performed using succinate as the electron donor. This pathway utilizes succinate dehydrogenase (Complex II) to feed electrons into the electron transport chain, bypassing NDH-2. Compounds that did not inhibit succinate-driven ATP synthesis were prioritized.
Antimycobacterial Activity Assays
The most promising compounds from the biochemical assays were then tested for their ability to inhibit the growth of whole M. tuberculosis cells.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against M. tuberculosis H37Rv was determined using a standard broth microdilution method. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the targeted biological pathway.
Experimental Workflow for Target Identification
Caption: A flowchart illustrating the experimental pipeline from high-throughput screening to the identification of lead compounds.
Targeted Signaling Pathway: Mtb Electron Transport Chain
Caption: A simplified diagram of the M. tuberculosis electron transport chain highlighting the inhibitory action of this compound on NDH-2.
Conclusion
The identification of Type II NADH Dehydrogenase as the molecular target of this compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. The methodologies outlined in this guide provide a clear and reproducible framework for target identification, and the quantitative data confirms the potent and specific activity of this compound. Further optimization of this compound and related analogs, guided by the understanding of their interaction with NDH-2, holds promise for the development of next-generation drugs to combat this global health threat.
Known biological activity of CBR-6672
No Publicly Available Data on the Biological Activity of CBR-6672
Following a comprehensive search of publicly accessible scientific literature, patent databases, and chemical repositories, no information was found regarding the biological activity of a compound designated "this compound". This suggests that this compound may be an internal or proprietary compound name that has not been disclosed in published research.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. The lack of available data prevents the fulfillment of the core requirements of the requested content.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has assigned this designation. Without any primary or secondary sources describing its synthesis, characterization, or biological evaluation, any discussion of its activity would be purely speculative.
Should information on this compound become publicly available in the future, a detailed technical guide could be compiled.
Navigating Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a novel therapeutic agent from the laboratory to the clinic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability. A compound with poor solubility can lead to inaccurate in vitro assay results and insufficient in vivo exposure, while instability can compromise the integrity and safety of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the experimental protocols and data interpretation for assessing the solubility and stability of a hypothetical small molecule inhibitor, herein referred to as CBR-6672, a representative CREB-binding protein (CBP) inhibitor. While specific data for a compound designated "this compound" is not publicly available, this document serves as a practical framework for researchers engaged in the characterization of novel chemical entities.
Data Presentation: Solubility and Stability Profiles
Effective data presentation is crucial for the clear communication and interpretation of experimental results. The following tables provide a template for summarizing the solubility and stability data for a compound like this compound.
Table 1: Kinetic and Thermodynamic Solubility of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Method of Detection |
| Kinetic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Placeholder Value, e.g., 45.2] | Nephelometry |
| Thermodynamic | PBS, pH 7.4 | 25 | [Placeholder Value, e.g., 30.8] | HPLC-UV |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Placeholder Value, e.g., 15.5] | LC-MS |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Placeholder Value, e.g., 55.1] | LC-MS |
Table 2: Forced Degradation Stability of this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | [Placeholder Value, e.g., 12.5] | [e.g., DP-1, DP-2] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | [Placeholder Value, e.g., 25.1] | [e.g., DP-3] |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | [Placeholder Value, e.g., 8.2] | [e.g., DP-4] |
| Thermal | Solid State | 48 hours | 80 | [Placeholder Value, e.g., 5.5] | [e.g., DP-5] |
| Photolytic | 1.2 million lux hours | 7 days | 25 | [Placeholder Value, e.g., 18.9] | [e.g., DP-6, DP-7] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections describe the methodologies for determining the solubility and stability of a small molecule inhibitor.
Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of how readily a compound, already dissolved in an organic solvent, will precipitate when introduced into an aqueous medium.[1][2][3][4]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer, which detects light scattering from insoluble particles.[2][5] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the concentration of the dissolved compound can be quantified by UV spectroscopy or LC-MS after filtration.[2]
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.[4][6][7]
Protocol:
-
Addition of Excess Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, simulated gastric or intestinal fluids).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15-20 minutes) or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PTFE).
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.[8]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9] These studies also help in developing and validating stability-indicating analytical methods.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11][12]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate under similar conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and maintain at room temperature for a set time (e.g., 24 hours).[13]
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound or a solution of the compound to a controlled light source that provides both visible and UV light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[11]
-
-
Sample Analysis: Following the stress period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The extent of degradation is quantified by the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are invaluable tools for representing complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to illustrate experimental workflows and a relevant signaling pathway for a CBP inhibitor.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijisrt.com [ijisrt.com]
Preliminary In Vitro Studies on CBR-6672: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-6672 is a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) Type II NADH dehydrogenase (NDH-2). Preliminary in vitro data indicates its potential as a novel anti-tubercular agent. This document provides a comprehensive overview of the available in vitro data, putative mechanism of action, and generalized experimental protocols relevant to the study of this compound and similar NDH-2 inhibitors.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The bacterial respiratory chain, particularly the Type II NADH dehydrogenase (NDH-2), has emerged as a promising target. NDH-2 is a crucial enzyme for the regeneration of NAD+ from NADH and is essential for the bioenergetics of Mtb, yet it is absent in mammals, offering a potential therapeutic window. This compound has been identified as an inhibitor of Mtb NDH-2.
Core Compound Data
The primary quantitative measure of this compound's in vitro anti-mycobacterial activity is its Minimum Inhibitory Concentration (MIC).
| Compound | Target Organism | MIC (μM) | Reference |
| This compound | Mycobacterium tuberculosis | 0.14 | [1][2] |
Mechanism of Action: Inhibition of Type II NADH Dehydrogenase
This compound is a mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase inhibitor.[1][2] This enzyme is a key component of the mycobacterial electron transport chain, responsible for the oxidation of NADH and the transfer of electrons to menaquinone. Inhibition of NDH-2 by compounds like this compound is expected to have the following consequences:
-
Disruption of the Electron Transport Chain: By blocking the initial step of NADH oxidation, the downstream flow of electrons to oxygen is impeded.
-
Decreased ATP Synthesis: The disruption of the electron transport chain leads to a reduction in the proton motive force, which in turn inhibits ATP synthesis via oxidative phosphorylation.
-
Increased NADH/NAD+ Ratio: The blockage of NADH oxidation leads to an accumulation of NADH and a depletion of the NAD+ pool, disrupting the cellular redox balance and affecting numerous metabolic pathways that rely on these cofactors.
Signaling Pathway of NDH-2 Inhibition
Caption: Inhibition of NDH-2 by this compound disrupts the Mtb electron transport chain.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are generalized, standard procedures for evaluating Mtb NDH-2 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of anti-mycobacterial compounds is the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Plate reader for measuring optical density (OD) or a reagent for assessing viability (e.g., Resazurin).
Procedure:
-
Prepare serial dilutions of this compound in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (typically 7-14 days), assess bacterial growth by measuring the OD at 600 nm or by adding a viability indicator like Resazurin and measuring fluorescence.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
NDH-2 Activity Assay
This assay measures the ability of a compound to inhibit the NADH oxidase activity of isolated Mtb membranes or purified NDH-2 enzyme.
Materials:
-
Isolated Mtb inner membrane vesicles or purified NDH-2 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NADH solution.
-
Menaquinone analog (e.g., menadione or ubiquinone-1) as an electron acceptor.
-
Spectrophotometer.
Procedure:
-
Add the membrane vesicles or purified enzyme to the assay buffer in a cuvette.
-
Add the menaquinone analog.
-
Add varying concentrations of this compound and incubate for a short period.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation and determine the IC50 value for this compound.
ATP Depletion Assay
This assay determines the effect of the inhibitor on the intracellular ATP levels of Mtb.
Materials:
-
M. tuberculosis culture.
-
This compound.
-
ATP bioluminescence assay kit (e.g., containing luciferase and luciferin).
-
Luminometer.
Procedure:
-
Treat a mid-log phase culture of M. tuberculosis with varying concentrations of this compound.
-
Incubate for a defined period.
-
Lyse the bacterial cells to release intracellular ATP.
-
Add the cell lysate to the ATP bioluminescence assay reagent.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Determine the effect of this compound on ATP levels compared to an untreated control.
Experimental and Logical Workflows
Workflow for In Vitro Screening of NDH-2 Inhibitors
Caption: A typical workflow for the in vitro screening and characterization of Mtb NDH-2 inhibitors.
Conclusion
This compound is a promising anti-tubercular agent that targets the Type II NADH dehydrogenase of Mycobacterium tuberculosis. Its potent in vitro activity warrants further investigation, including detailed characterization of its mechanism of action, resistance profile, and in vivo efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued study of this compound and other novel NDH-2 inhibitors.
References
In-Depth Technical Guide: CBR-6672 and its Therapeutic Potential in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-6672, also identified as BAY-6672, is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor). Preclinical research has highlighted its potential as a novel therapeutic agent for Idiopathic Pulmonary Fibrosis (IPF), a chronic and progressive lung disease with a high unmet medical need. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the Prostaglandin F Receptor
This compound exerts its therapeutic effect by specifically binding to and inhibiting the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. In the context of pulmonary fibrosis, the activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), is implicated in the pathological processes of fibroblast proliferation and excessive collagen deposition. Notably, this pro-fibrotic signaling pathway appears to function independently of the well-established Transforming Growth Factor-β (TGF-β) pathway, suggesting that its inhibition could offer a complementary or alternative therapeutic strategy. By blocking the FP receptor, this compound effectively curtails these downstream pro-fibrotic signals, thereby mitigating the progression of fibrosis.
Signaling Pathway of FP Receptor Antagonism by this compound in Pulmonary Fibrosis
Caption: this compound blocks PGF2α-mediated activation of the FP receptor, inhibiting downstream signaling that leads to fibroblast proliferation and collagen deposition.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value (nM) |
| Human FP Receptor | Cell-based | IC50 | 11 |
| Human FP Receptor | Radioligand Binding | Ki | 16 |
| Human EP1 Receptor | Radioligand Binding | IC50 | >10,000 |
| Human EP2 Receptor | Radioligand Binding | IC50 | >10,000 |
| Human EP3 Receptor | Radioligand Binding | IC50 | >10,000 |
| Human EP4 Receptor | Radioligand Binding | IC50 | >9,400 |
| Human DP1 Receptor | Radioligand Binding | IC50 | >10,000 |
| Human IP Receptor | Radioligand Binding | IC50 | >10,000 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data indicates high potency for the FP receptor and significant selectivity against other prostanoid receptors.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis
| Biomarker | Treatment Group | Dose (mg/kg, b.i.d.) | % Reduction vs. Vehicle |
| Interleukin-1β (IL-1β) | This compound | 30 | Significant |
| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | 30 | Significant |
| Osteopontin (OPN) | This compound | 30 | Significant |
b.i.d.: twice daily. Data demonstrates that oral administration of this compound leads to a significant reduction in key pro-fibrotic and inflammatory biomarkers in the lungs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FP Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound to the human FP receptor.
Workflow for FP Receptor Binding Assay
Methodological & Application
Application Notes and Protocols for BAY-6672 (Formerly CBR-6672): An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize BAY-6672, a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor). The provided protocols are based on established methodologies and are intended to guide researchers in the further investigation of this compound and its potential therapeutic applications, particularly in the context of idiopathic pulmonary fibrosis (IPF).
Introduction
BAY-6672 is a novel quinoline-based antagonist of the human Prostaglandin F receptor (FP receptor)[1][2]. The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), is implicated in various physiological and pathological processes, including inflammation and fibrosis[3]. In the context of lung tissue, the FP receptor is an attractive therapeutic target for fibrotic diseases such as IPF[1][2][4]. BAY-6672 has demonstrated high potency and selectivity for the FP receptor and has shown efficacy in preclinical models of lung fibrosis[1][2].
Mechanism of Action
BAY-6672 acts as a competitive antagonist at the human FP receptor, thereby inhibiting the downstream signaling cascade initiated by PGF2α. This includes the inhibition of Gq-protein coupling, which leads to a reduction in intracellular calcium mobilization and the attenuation of pro-fibrotic cellular responses[3].
Signaling Pathway of FP Receptor and Inhibition by BAY-6672
Caption: FP Receptor signaling pathway and its inhibition by BAY-6672.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of BAY-6672.
Table 1: In Vitro Potency of BAY-6672
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Radioligand Binding Assay | Human FP Receptor | Panlabs | IC₅₀ | 22 nM | [1][5] |
| Radioligand Binding Assay | Human FP Receptor | Panlabs | Kᵢ | 16 nM | [5] |
| Functional Cell-Based Assay | Human FP Receptor | Bayer in-house | IC₅₀ | 11 nM | [3][6][7] |
| Cytokine Production (KC) | Mouse FP Receptor | 3T3 Fibroblasts | IC₅₀ | 12 nM | [1] |
| Cytokine Production (MCP-1) | Mouse FP Receptor | 3T3 Fibroblasts | IC₅₀ | 18 nM | [1] |
Table 2: In Vitro Selectivity of BAY-6672 against other Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value (µM) | Selectivity Fold (vs FP Receptor IC₅₀ of 11 nM) | Reference |
| EP₁ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |
| EP₂ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |
| EP₃ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |
| EP₄ | Radioligand Binding | IC₅₀ | >9.4 | >855 | [7] |
| IP | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |
| DP | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |
| TP (hTP-R) | Cell-Based Assay | IC₅₀ | 2.2 | ~200 | [5] |
Experimental Protocols
FP Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of BAY-6672 for the human FP receptor.
Experimental Workflow:
Caption: Workflow for the FP Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from a cell line recombinantly expressing the human FP receptor.
-
Reagent Preparation:
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]-PGF2α).
-
Prepare serial dilutions of BAY-6672 in an appropriate assay buffer.
-
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of BAY-6672. Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measurement: Determine the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the BAY-6672 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Functional Cell-Based Calcium Mobilization Assay
This protocol measures the ability of BAY-6672 to inhibit PGF2α-induced intracellular calcium mobilization in cells expressing the FP receptor.
Methodology:
-
Cell Culture: Plate cells expressing the human FP receptor in a 96-well or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of BAY-6672 to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of PGF2α to stimulate the FP receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of PGF2α using a fluorescence plate reader (e.g., FLIPR or FlexStation)[8][9].
-
Data Analysis: Calculate the inhibition of the PGF2α-induced calcium signal at each concentration of BAY-6672. Determine the IC₅₀ value by fitting the data to a dose-response curve.
TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the potential of BAY-6672 to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis[10][11][12].
Experimental Workflow:
Caption: Workflow for the TGF-β1-Induced Myofibroblast Differentiation Assay.
Methodology:
-
Cell Culture: Culture primary human lung fibroblasts in appropriate media.
-
Treatment: Pre-incubate the fibroblasts with varying concentrations of BAY-6672 for 1 hour.
-
Differentiation Induction: Add transforming growth factor-β1 (TGF-β1) to the media to induce differentiation into myofibroblasts[13].
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Assess the expression of the myofibroblast marker, alpha-smooth muscle actin (α-SMA), using one of the following methods:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and probe for α-SMA using a specific antibody.
-
RT-qPCR: Isolate RNA from the cells and perform reverse transcription quantitative PCR to measure the mRNA levels of α-SMA.
-
-
Data Analysis: Quantify the reduction in α-SMA expression in the presence of BAY-6672 compared to the TGF-β1 treated control.
Conclusion
The in vitro assays described provide a robust framework for the characterization of BAY-6672 and other potential FP receptor antagonists. These protocols enable the determination of potency, selectivity, and functional activity in a cellular context relevant to fibrotic diseases. For further research, it is recommended to use these assays to investigate the structure-activity relationship (SAR) of new analogs and to explore the compound's effects in more complex co-culture or 3D culture models of lung fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. mdpi.com [mdpi.com]
- 5. Probe BAY-6672 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myofibroblast differentiation by transforming growth factor-beta1 is dependent on cell adhesion and integrin signaling via focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEK inhibition prevents TGF-β1-induced myofibroblast transdifferentiation in human tenon fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BAY-6672 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-6672 is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, is involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and fibrosis.[1] BAY-6672 offers a valuable tool for investigating the role of the FP receptor in these processes. This document provides detailed application notes and protocols for the use of BAY-6672 in cell culture experiments.
Mechanism of Action
BAY-6672 functions as a competitive antagonist at the FP receptor, blocking the binding of PGF2α and thereby inhibiting downstream signaling pathways. Activation of the FP receptor by PGF2α typically leads to the activation of phospholipase C, subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. By blocking this initial step, BAY-6672 can inhibit cellular responses mediated by the FP receptor.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of BAY-6672.
| Parameter | Value | Assay Type |
| IC₅₀ | 11 nM | Human FP receptor cell-based assay[1] |
| IC₅₀ | 22 nM | Panlabs binding assay[1] |
| Kᵢ | 16 nM | Panlabs binding assay[1] |
| IC₅₀ (KC production) | 12 nM | 3T3 fibroblasts[1] |
| IC₅₀ (MCP-1 production) | 18 nM | 3T3 fibroblasts[1] |
| Recommended Concentration | Up to 500 nM | General cell-based assays[1] |
Table 1: In Vitro and In-Cell Potency of BAY-6672
| Receptor | Selectivity (fold vs. FP Receptor) |
| EP1-EP4 | > 420[1] |
| IP | > 420[1] |
| DP | > 420[1] |
| CRTH2 | > 420[1] |
| TP | > 200[1] |
Table 2: Selectivity of BAY-6672 for the FP Receptor Over Other Prostanoid Receptors
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
BAY-6672 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of BAY-6672 in DMSO.[1] For example, to prepare 1 mL of a 10 mM stock, dissolve 5.45 mg of BAY-6672 (Molecular Weight: 544.9 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol describes a general method to assess the cytotoxicity of BAY-6672.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
BAY-6672 working solutions
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a range of BAY-6672 concentrations in complete medium. A common starting point is a log-fold dilution series (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest BAY-6672 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective treatments.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per well for MTS).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the BAY-6672 concentration to determine the IC₅₀ for cytotoxicity, if any.
-
Cytokine Production Assay (using 3T3 Fibroblasts)
This protocol is based on the reported use of BAY-6672 to inhibit cytokine production in mouse 3T3 fibroblasts.[1]
Materials:
-
Mouse 3T3 fibroblasts
-
24-well or 48-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PGF2α (agonist)
-
BAY-6672 working solutions
-
BAY-403 (negative control) working solutions
-
ELISA kits for mouse KC (CXCL1) and MCP-1 (CCL2)
Protocol:
-
Cell Seeding:
-
Seed 3T3 fibroblasts in 24-well or 48-well plates and grow to near confluence.
-
-
Pre-treatment with Antagonist:
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal cytokine levels.
-
Pre-incubate the cells with various concentrations of BAY-6672 or the negative control BAY-403 for 30-60 minutes. Include a vehicle control (DMSO).
-
-
Agonist Stimulation:
-
Add PGF2α to the wells to a final concentration known to elicit a robust cytokine response (e.g., 100 nM). Do not add PGF2α to the unstimulated control wells.
-
Incubate for a predetermined time to allow for cytokine production and secretion (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of KC and MCP-1 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the experimental samples.
-
Plot the cytokine concentration against the log of the BAY-6672 concentration to determine the IC₅₀ for the inhibition of PGF2α-induced cytokine production.
-
References
Application Notes and Protocols for Preclinical Evaluation of CBR-6672
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for determining the recommended dosage of the novel investigational compound CBR-6672 for in vivo animal studies. The following sections outline the hypothetical mechanism of action of this compound, protocols for conducting dose-ranging pharmacokinetic studies, and guidance on data interpretation. The provided protocols and data tables are illustrative and should be adapted based on specific experimental goals and in compliance with all relevant animal welfare regulations.
Introduction and Hypothetical Mechanism of Action
This compound is a novel synthetic small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By selectively binding to the TNF-α receptor, this compound is hypothesized to block downstream signaling pathways, including the NF-κB and MAPK pathways, which are critical mediators of inflammation. This targeted action suggests potential therapeutic applications in autoimmune and inflammatory diseases. The precise determination of the optimal therapeutic dose is crucial for maximizing efficacy while minimizing potential off-target effects.[1][2]
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound as a TNF-α inhibitor.
Pharmacokinetic Data Summary
The following table summarizes hypothetical pharmacokinetic parameters for this compound following a single oral administration in Sprague-Dawley rats. This data is intended to be illustrative of the type of information that should be generated in a dose-ranging study.
| Dosage Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |
| 1 | 50 ± 8 | 1.0 | 250 ± 45 | 4.2 |
| 10 | 480 ± 70 | 2.0 | 2600 ± 350 | 4.5 |
| 50 | 2200 ± 300 | 2.0 | 13500 ± 1800 | 5.1 |
Experimental Protocols
Animal Model and Housing
-
Species: Sprague-Dawley rats
-
Sex: Male and female (to assess for sex-based differences in pharmacokinetics).[2]
-
Age: 8-10 weeks
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals for at least one week prior to the study.
Dose Formulation and Administration
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., 0.5% methylcellulose in sterile water).
-
Dose Groups: At least three dose levels (low, medium, and high) are recommended to assess dose-proportionality.[1]
-
Administration: Administer this compound via oral gavage at a consistent volume (e.g., 10 mL/kg).
Experimental Workflow
Caption: General workflow for a pharmacokinetic study of this compound.
Blood Sample Collection and Processing
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method
-
Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
Safety and Toxicology Considerations
Initial dose-ranging studies should also include careful observation for any signs of toxicity. High doses may reveal potential adverse effects.[[“]] It is recommended to conduct preliminary safety assessments in parallel with pharmacokinetic studies.
Conclusion
The protocols and data presented here provide a framework for the initial in vivo evaluation of this compound. The determination of the pharmacokinetic profile is a critical step in drug development, enabling the selection of appropriate doses for subsequent efficacy and toxicology studies.[1][2] All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
No Publicly Available Data on In Vivo Administration of CBR-6672
Despite a comprehensive search of available scientific literature and public databases, no specific information regarding the administration route, experimental protocols, or signaling pathways for the compound designated as CBR-6672 in in vivo models could be located.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational data on the compound's preclinical use.
Searches for "this compound in vivo administration routes," "this compound preclinical studies," "this compound compound preclinical data," "this compound in vivo studies cancer," "this compound mechanism of action in vivo," and "this compound animal models" did not yield any relevant results pertaining to this specific compound.
This suggests one of the following possibilities:
-
The compound is at a very early stage of development, and research findings have not yet been published in the public domain.
-
This compound may be an internal codename used by a research institution or pharmaceutical company that has not been disclosed publicly.
-
The compound identifier may be inaccurate or contain a typographical error.
Without access to proprietary research data or published studies, it is not possible to provide the requested detailed protocols, data summaries, or diagrams. Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating laboratory or company for information regarding its properties, mechanism of action, and established protocols for in vivo administration.
Preparing CBR-6672 stock solutions for laboratory use
Application Notes and Protocols for BAY-6672
Disclaimer: Initial searches for "CBR-6672" did not yield a specific compound relevant to drug development or signaling pathways. The following information is provided for BAY-6672 , a potent and selective Prostaglandin F (FP) receptor antagonist, which is a likely alternative based on the context of the user's request.
Introduction
BAY-6672 is a potent and selective antagonist of the human Prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR).[1][2][3] It has demonstrated in vivo efficacy in a preclinical animal model of lung fibrosis, suggesting its potential as a therapeutic agent for conditions like idiopathic pulmonary fibrosis (IPF).[4][5][6] These application notes provide detailed protocols for the preparation of BAY-6672 stock solutions for use in laboratory research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of BAY-6672 is presented in the table below.
| Property | Value |
| Formal Name | (+)-γ-[[[[6-bromo-3-methyl-2-(1-pyrrolidinyl)-4-quinolinyl]carbonyl]amino]methyl]-2-chloro-benzenebutanoic acid |
| Molecular Formula | C₂₆H₂₇BrClN₃O₃ |
| Molecular Weight | 544.9 g/mol [1] |
| CAS Number | 2247517-53-7[1] |
| Appearance | A solid[1] |
| Purity | ≥95% |
| IC₅₀ | 11 nM for human FP receptor[1][2][3] |
Solubility and Storage
Proper storage and handling of BAY-6672 are critical for maintaining its stability and activity.
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | 0.1-1 mg/mL (Slightly soluble)[1] | -80°C for up to 1 year[3] |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble)[1] | -80°C for up to 1 year |
| Solid Form | N/A | -20°C for up to 4 years[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BAY-6672 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of BAY-6672 in dimethyl sulfoxide (DMSO).
Materials:
-
BAY-6672 solid
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound:
-
Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of BAY-6672 (e.g., 1 mg) into the tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (µL) = (Weight of BAY-6672 (mg) / 544.9 g/mol ) * 100,000
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the BAY-6672 solid.
-
Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in in vitro experiments.
Materials:
-
10 mM BAY-6672 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM BAY-6672 stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer. For example, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Further dilutions can be made from this working solution to generate a concentration-response curve.
-
-
Use in Assay:
-
Add the prepared working solutions to your cell cultures or assay plates and proceed with your experimental protocol.
-
Signaling Pathway and Experimental Workflow
Prostaglandin F (FP) Receptor Signaling Pathway
BAY-6672 acts as an antagonist at the Prostaglandin F (FP) receptor, which is a G protein-coupled receptor. The binding of the natural ligand, Prostaglandin F2α (PGF2α), to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.[7][8][9] The FP receptor can also couple to other G proteins and activate alternative pathways such as the MAPK/ERK pathway.
Caption: FP Receptor Signaling Pathway.
General Experimental Workflow for an FP Receptor Antagonist
The following diagram illustrates a typical workflow for characterizing the activity of an FP receptor antagonist like BAY-6672 in a laboratory setting.
Caption: Antagonist Characterization Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-6672 | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]
- 4. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 8. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for CBR-6672 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-6672 (also known as 249C) is a novel small molecule inhibitor with potent cytotoxic activity against a range of cancer cell lines, particularly those harboring mutations in the Ras and Raf oncogenes. These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for assessing its efficacy.
Mechanism of Action
This compound functions as a highly specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump essential for acidifying various intracellular compartments, including lysosomes. By inhibiting V-ATPase, this compound disrupts lysosomal pH homeostasis, which in turn leads to the inhibition of two critical cellular processes that Ras-driven cancers rely on for survival: autophagy and macropinocytosis.[1][2] The disruption of autophagy is evidenced by the accumulation of autophagic markers such as sequestosome 1 (SQSTM1/p62) and microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[2] Furthermore, V-ATPase inhibition by this compound has been shown to interfere with mTORC1 signaling, a key regulator of cell growth and autophagy.
Sensitive Cell Lines
This compound exhibits selective cytotoxicity towards cancer cells with mutations in the Ras/Raf signaling pathway. Sensitivity to this compound is significantly associated with the presence of mutations in KRAS, HRAS, NRAS, and/or BRAF.[1]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and mouse embryonic fibroblasts (MEFs) with specific KRAS mutations.
Table 1: IC50 Values of this compound in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |
| A549 | Lung Cancer | KRAS G12S | 73 |
| LOX IMVI | Melanoma | BRAF V600E | 60 |
| MelJuso | Melanoma | HRAS G13D, NRAS Q61L | 22 |
Data sourced from publicly available research.
Table 2: IC50 Values of this compound in Mouse Embryonic Fibroblasts (MEFs) with Engineered KRAS Mutations
| KRAS Mutation | IC50 (µM) |
| Wild-Type | 1.25 |
| G13D | 0.07 |
| G12V | 0.15 |
| G12S | 0.23 |
| G12D | 0.30 |
| Q61L | 0.31 |
| G12C | 0.44 |
| Q61R | 0.55 |
| BRAF V600E | 0.11 |
Data indicates a higher sensitivity in MEFs with specific KRAS mutations compared to wild-type.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in Ras/Raf-mutant cancer cells.
Experimental Workflow for Assessing this compound Sensitivity
Caption: A typical experimental workflow to determine cell line sensitivity to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and can be used to determine the IC50 value of this compound.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Western Blot for SQSTM1/p62
This protocol is for detecting the accumulation of SQSTM1/p62 as a marker of autophagy inhibition.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SQSTM1/p62
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a concentration around the IC50 value and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SQSTM1/p62 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Conclusion
This compound is a promising therapeutic agent for cancers harboring Ras/Raf mutations. The provided protocols and data will aid researchers in further investigating the efficacy and mechanism of action of this compound in relevant cellular contexts. Careful execution of these experiments will provide valuable insights into the potential of this compound as a targeted cancer therapy.
References
Application Notes and Protocols for CBR-6672 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothetical Signaling Pathway of Action for CBR-6672
To illustrate a potential application, we present a hypothetical signaling pathway where this compound acts as an inhibitor of "Target X," a key protein in a cancer-related pathway. This diagram visualizes how this compound could modulate downstream signaling, which could be assessed using Western blot analysis.
Caption: Hypothetical signaling cascade showing this compound inhibition of Target X.
Experimental Protocols
The following is a detailed protocol for performing Western blot analysis to assess changes in protein expression following treatment with this compound.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvest: After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors to the dish (e.g., 1 mL per 100 mm dish).[1]
-
Scraping and Collection: Use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the lysate briefly.[2]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using known concentrations of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.
SDS-PAGE
-
Sample Preparation: Mix a calculated volume of each lysate with Laemmli sample buffer to achieve a final protein concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Running the Gel: Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[3]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, no activation is needed. Equilibrate the membrane in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.[3]
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system and the size of the proteins of interest (e.g., 100 V for 1 hour for wet transfer).[4]
Immunoblotting
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[4] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2][3] The dilution will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Data Presentation
The following tables provide example concentrations and dilutions that should be optimized for your specific experimental conditions.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| 4X Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| 10X Running Buffer | 250 mM Tris, 1.92 M glycine, 1% SDS |
| 10X Transfer Buffer | 250 mM Tris, 1.92 M glycine, 20% methanol (optional) |
| TBST (1X) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Table 2: Example Antibody Dilutions
| Antibody | Dilution Range |
| Primary Antibody | 1:500 - 1:2000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
| Loading Control (e.g., anti-β-actin) | 1:5000 - 1:20000 |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol.
Caption: Workflow for Western blot analysis.
References
- 1. Influence of the second amino acid on recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Cbr-drn-1 Protein CBR-DRN-1 [Caenorhabditis briggsae] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The effect of natural selection on the propagation of protein expression noise to bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Applications for Novel Compound Analysis
Note: No public information is available for a compound designated "CBR-6672." The following application notes and protocols are provided as a general framework for assessing the pro-apoptotic activity of a hypothetical novel compound, hereafter referred to as "Compound-X," using flow cytometry. Researchers can adapt these protocols for this compound once its specific biological activities have been determined.
Application Note 1: Assessment of Apoptosis Induction by Compound-X using Annexin V/PI Staining
This application note describes the use of flow cytometry to quantify apoptosis in a cancer cell line following treatment with Compound-X. The assay utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Data Presentation
The following table summarizes hypothetical data from an experiment assessing the dose-dependent effect of Compound-X on apoptosis in the Jurkat cell line after a 24-hour incubation.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound-X | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| Compound-X | 5 | 60.1 ± 4.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 2.4 ± 0.6 |
| Compound-X | 10 | 35.7 ± 5.1 | 42.8 ± 3.9 | 18.9 ± 2.5 | 2.6 ± 0.7 |
| Staurosporine (Positive Control) | 1 | 15.3 ± 2.9 | 55.1 ± 4.7 | 27.4 ± 3.1 | 2.2 ± 0.5 |
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol outlines the steps for staining cells treated with Compound-X to analyze apoptosis by flow cytometry.
Materials:
-
Jurkat cells (or other suspension cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Compound-X (dissolved in DMSO)
-
Staurosporine (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of Compound-X, a vehicle control (DMSO), and a positive control (e.g., 1 µM Staurosporine).
-
Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting and Washing:
-
Transfer the cells from each well to separate 1.5 mL microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 2 µL of PI solution (to a final concentration of 2 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway for Compound-X inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inactivity of CBR-6672
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of expected activity with the small molecule inhibitor CBR-6672 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you systematically identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: this compound is not showing any activity in our cell-based assay. What are the most common initial troubleshooting steps?
A1: When a compound like this compound fails to show activity, it's crucial to first rule out fundamental issues with the compound itself and the experimental setup. Begin by verifying the identity and purity of your this compound stock. Ensure that your stock solution was prepared correctly and has been stored properly to prevent degradation.[1][2] It is also important to confirm that the target of this compound is expressed in the cell line you are using and that the assay conditions are optimal.
Q2: How can I be sure that my this compound compound is soluble in the assay medium?
A2: Poor aqueous solubility is a common reason for a compound's lack of activity.[3] this compound, like many small molecules, is likely dissolved in a solvent like DMSO for stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically under 0.5%) to prevent solvent-induced toxicity.[1][3] Visually inspect your final working solution for any signs of precipitation or cloudiness. If you suspect solubility is an issue, you can try using a lower concentration of this compound or exploring the use of formulation agents like cyclodextrins, though this may require further validation.
Q3: Could the lack of activity be due to the specific cell line I am using?
A3: Absolutely. The choice of cell line is critical for observing the effects of a targeted agent like this compound.[4] Key factors to consider include:
-
Target Expression: Confirm that the protein target of this compound is present at sufficient levels in your chosen cell line.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[1][4]
-
Cellular Context: Some cell lines may have compensatory pathways or efflux pumps that can mask the effect of the inhibitor.[3][5]
Q4: My previous batch of this compound worked. Why is the new batch inactive?
A4: Batch-to-batch variability can be a significant issue. It is essential to qualify each new batch of any small molecule inhibitor. This includes verifying its identity, purity, and activity in a reliable, standardized assay. Inconsistent results between batches can also stem from improper storage or handling of the compound.[1]
Troubleshooting Guides
If the initial checks in the FAQs do not resolve the issue, a more systematic approach is needed. The following guides provide detailed steps to investigate the lack of activity of this compound.
Guide 1: Compound Integrity and Stability
This guide addresses potential issues with the this compound compound itself.
Symptoms:
-
Complete lack of activity, even at high concentrations.
-
Inconsistent results between experiments.
-
Visible precipitate in stock or working solutions.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
If possible, obtain a certificate of analysis (CoA) for your batch of this compound to confirm its identity and purity.
-
Consider analytical techniques like LC-MS or NMR to verify the compound's integrity.
-
-
Assess Compound Stability:
-
Evaluate Solubility in Assay Media:
-
Perform a solubility test by preparing a dilution of this compound in your cell culture medium and visually inspecting for precipitation.
-
Consider including a low concentration of a non-ionic detergent like Tween-20 in a biochemical assay to mitigate potential aggregation, but be cautious with this approach in cell-based assays.[6]
-
Quantitative Data Summary: Recommended Solvent Concentrations
| Solvent | Recommended Final Concentration in Cell Culture | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | High concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your compound-treated wells.[1][3] |
| Ethanol | < 0.5% | Can also affect cell viability and metabolism. |
Guide 2: Cell-Based Assay Optimization
This guide focuses on optimizing the parameters of your cellular assay to ensure it is sensitive enough to detect the activity of this compound.
Symptoms:
-
Low signal-to-background ratio in the assay.
-
High variability between replicate wells.
-
The positive control for the assay is not working as expected.
Troubleshooting Steps:
-
Confirm Target Expression:
-
Use Western blotting or qPCR to confirm that the target of this compound is expressed in your cell line.
-
-
Optimize Cell Seeding Density:
-
Test a range of cell seeding densities to find the optimal number that provides a robust assay window.[4]
-
-
Optimize Incubation Time:
-
Perform a time-course experiment to determine the optimal duration of treatment with this compound. The effect of the inhibitor may be time-dependent.
-
-
Validate Assay Reagents:
-
Ensure all assay reagents are within their expiration dates and have been stored correctly.[1]
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Use a known positive control for your assay to confirm that the assay itself is performing as expected.
-
Quantitative Data Summary: Typical Potency Ranges in Different Assay Types
| Assay Type | Typical IC50 / EC50 Range | Key Considerations |
| Biochemical Assay | < 100 nM | Measures direct interaction with the target protein. Does not account for cellular factors.[7] |
| Cell-Based Assay | < 1-10 µM | More physiologically relevant, but factors like cell permeability and efflux can lead to higher IC50 values compared to biochemical assays.[7] |
Visualizing Experimental and Troubleshooting Workflows
To aid in your experimental design and troubleshooting process, the following diagrams illustrate key workflows and concepts.
References
Technical Support Center: Improving the Aqueous Solubility of CBR-6672
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the research compound CBR-6672 in aqueous solutions.
Disclaimer: As specific solubility data for this compound is not publicly available, this document outlines general strategies and established methods for enhancing the solubility of poorly water-soluble compounds. These approaches are widely applicable in pharmaceutical research and development.[1][2][3][4][5]
Troubleshooting Guide
Q1: My initial attempt to dissolve this compound in an aqueous buffer for my in vitro assay failed. What are my immediate next steps?
A1: When a compound fails to dissolve in a purely aqueous system, the first step is to determine the nature of the solubility issue and try simple, rapid methods for solubilization.
Immediate Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for dissolution failure.
Experimental Protocol: Basic Solubility Assessment
-
Visual Inspection: Observe the mixture. Is the undissolved compound crystalline, a thin film, or a cloudy suspension? This can give clues about its properties.
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Gentle Heating: Place the vial in a water bath at a physiologically relevant temperature (e.g., 37°C) for 15-30 minutes. Some compounds have slightly higher solubility at elevated temperatures.
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Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes. For more resistant compounds, use a bath sonicator for 5-10 minutes to break down particle aggregates.[4]
-
Re-evaluation: After these steps, visually inspect for any improvement in solubility. If the compound remains insoluble, more advanced techniques are necessary.
Q2: I need to prepare a stock solution of this compound. Which organic co-solvents should I consider, and at what concentrations?
A2: The use of co-solvents is a common and effective technique to dissolve poorly soluble compounds for in vitro experiments.[3][5] The choice of co-solvent and its final concentration in the assay is critical to avoid artifacts.
Table 1: Common Co-solvents for In Vitro Stock Solutions
| Co-solvent | Typical Starting Stock Concentration | Max. Final Assay Concentration (General Guideline) | Notes |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | < 0.5% (v/v) | Most common initial choice. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 10-50 mM | < 1% (v/v) | Good for moderately non-polar compounds. Can have biological effects.[5] |
| Methanol | 10-50 mM | < 0.5% (v/v) | More volatile and toxic than ethanol; use with caution. |
| DMF (Dimethylformamide) | 10-50 mM | < 0.1% (v/v) | Strong solvent, but higher potential for cytotoxicity. |
| PEG 400 (Polyethylene glycol 400) | 1-20 mg/mL | < 2% (v/v) | Less toxic option, suitable for some in vivo preliminary studies.[5] |
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
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Weigh out a small, precise amount of this compound (e.g., 1 mg).
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Add the chosen co-solvent (e.g., DMSO) dropwise while vortexing to reach the desired stock concentration (e.g., 10 mM).
-
If the compound does not dissolve, gentle warming or sonication can be applied.
-
Once fully dissolved, store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
When preparing the working solution, ensure the final concentration of the co-solvent in your assay medium is below the recommended maximum to prevent solvent-induced artifacts.
Q3: My compound has ionizable groups. Can I use pH adjustment to improve its solubility?
A3: Yes, if this compound has acidic or basic functional groups, altering the pH of the solution can significantly increase its solubility by converting it to its ionized (salt) form.[1][5]
Decision Logic for pH Adjustment:
Caption: Logic for using pH to enhance solubility.
Experimental Protocol: pH Adjustment for Solubilization
-
Suspend this compound in purified water or a weak buffer.
-
If the compound is predicted to be acidic, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.
-
If the compound is predicted to be basic, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Observe for dissolution as the pH changes.
-
Crucially , ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture medium, enzyme assay buffer). A final buffer exchange step may be necessary.
Frequently Asked Questions (FAQs)
Q4: What are surfactants and how can they help with solubility?
A4: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in aqueous solutions.[1] Non-ionic surfactants are generally preferred for biological experiments due to lower toxicity.[1]
Table 2: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration Range | Common Applications |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1% - 2% (w/v) | Formulations for cell-based assays and parenteral delivery.[4] |
| Pluronic® F-68 | Non-ionic | 0.1% - 5% (w/v) | Often used in cell culture and for preparing nanosuspensions.[4] |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.5% - 2% (w/v) | Strong solubilizer, but often too harsh for cell-based assays. More common in dissolution studies. |
| Cremophor® EL | Non-ionic | 0.5% - 5% (w/v) | Effective but associated with potential for hypersensitivity reactions in vivo. |
Q5: I have heard about cyclodextrins. How do they work and which one should I choose?
A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble drugs can be trapped within this cavity, forming an "inclusion complex" that has much greater aqueous solubility.[2] This is a widely used technique to improve the solubility, stability, and bioavailability of drugs.[2][4]
Mechanism of Cyclodextrin-based Solubilization:
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
Table 3: Commonly Used Cyclodextrins
| Cyclodextrin | Key Features | Primary Use |
| β-Cyclodextrin (BCD) | Lower aqueous solubility itself. | Less common now due to nephrotoxicity concerns. |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | High aqueous solubility, well-tolerated. | The most common choice for pharmaceutical applications, including parenteral formulations. |
| Sulfobutylether-β-cyclodextrin (SBEBCD) | High aqueous solubility, negatively charged. | Excellent for solubilizing basic drugs and used in many commercial formulations. |
Experimental Protocol: Using Cyclodextrins
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Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HPBCD in water).
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Slowly add the powdered this compound to the cyclodextrin solution while stirring or vortexing.
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Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complexation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material before use.
Q6: My compound still won't dissolve sufficiently. What are some advanced formulation strategies?
A6: If simpler methods fail, more advanced formulation techniques may be required, especially for later-stage development. These methods often involve creating a specialized drug delivery system.
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Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier (like a polymer).[1][3] When this solid is added to water, the carrier dissolves quickly, releasing the drug as very fine particles. The solvent evaporation method is a common way to prepare these.[3]
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Nanosuspensions: This technology involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm).[2] This dramatically increases the surface area, leading to faster dissolution.[4] High-pressure homogenization is a common technique for producing nanosuspensions.[2][5]
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Liposomes and Micelles: These are lipid-based nanocarriers that can encapsulate hydrophobic drugs in their core, allowing for dispersion in aqueous media.[1] They are particularly useful for drug delivery applications.
References
CBR-6672 cytotoxicity and off-target effects
No information is publicly available for a compound with the designation "CBR-6672."
Our comprehensive search for scientific literature and public data regarding "this compound" did not yield any specific information on its cytotoxicity, off-target effects, mechanism of action, or associated experimental protocols.
Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, or diagrams related to this specific compound at this time. The creation of accurate and reliable technical support materials requires access to validated experimental data, which is not available in the public domain for "this compound."
We recommend taking the following steps:
-
Verify the Compound Name: Please double-check the name and designation of the compound for any potential typographical errors.
-
Consult Internal Documentation: If this compound was developed internally or obtained from a collaborator, please refer to the associated internal documentation, such as a material safety data sheet (MSDS), certificate of analysis (CoA), or internal research reports.
-
Contact the Supplier: If "this compound" was purchased from a commercial vendor, we advise contacting their technical support department for specific guidance and information.
We will continue to monitor for any new information regarding "this compound" and will update our resources accordingly as data becomes publicly available.
Technical Support Center: Optimizing CBR-6672 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the half-maximal inhibitory concentration (IC50) of the novel inhibitor, CBR-6672. The following information is based on established best practices for IC50 determination for a hypothetical ATP-competitive kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of the hypothetical "Kinase X" signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting a signaling cascade crucial for cell proliferation.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
A2: For a novel compound like this compound with unknown potency, a broad concentration range is recommended to capture the full dose-response curve. A common starting point spans several orders of magnitude, for example, from 1 nM to 100 µM.[1][2] This wide range helps in identifying the approximate IC50 value, which can then be refined in subsequent experiments with a narrower concentration range.
Q3: How should I prepare the serial dilutions for this compound?
A3: A serial dilution series is the standard method for preparing the different concentrations of this compound needed for an IC50 assay. A 2-fold or 3-fold dilution series across 8 to 12 concentrations is a typical approach.[1] It is crucial to ensure accurate pipetting and thorough mixing at each dilution step to avoid errors that can skew the dose-response curve.
Q4: How many replicates should be performed for each concentration?
A4: To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each concentration of this compound.[1] Biological replicates, performed on different days or with different cell passages, are also essential to assess the reproducibility of the findings.
Q5: What factors can influence the determined IC50 value of this compound?
A5: IC50 values are highly dependent on the experimental conditions.[3] Several factors can lead to variability in the measured IC50 of this compound, including:
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Cell Line: Different cell lines may have varying expression levels of Kinase X or different compensatory signaling pathways.
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Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the outcome.
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Incubation Time: The duration of exposure to this compound can impact the observed inhibitory effect.[4]
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Assay Type: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can yield different IC50 values.
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Reagent Quality and Stability: The purity and proper storage of this compound are critical for obtaining accurate results.[4]
Experimental Protocols
Protocol 1: Cell Seeding for IC50 Determination
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Harvest and count cells that are in the logarithmic growth phase.
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Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL) in a complete culture medium.
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[1]
Protocol 2: this compound Dilution and Treatment
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform a serial dilution of the this compound stock solution in a complete culture medium to obtain the desired range of concentrations.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[1]
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Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
Protocol 3: Cell Viability Assessment using MTT Assay
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After the incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Carefully remove the medium containing MTT.
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Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Example Concentration Series for this compound IC50 Determination
| Concentration (µM) | Log Concentration |
| 100 | 2.00 |
| 33.3 | 1.52 |
| 11.1 | 1.05 |
| 3.70 | 0.57 |
| 1.23 | 0.09 |
| 0.41 | -0.39 |
| 0.14 | -0.85 |
| 0.05 | -1.30 |
| 0.02 | -1.70 |
| 0.01 | -2.00 |
| 0.003 | -2.52 |
| 0.001 | -3.00 |
Table 2: Troubleshooting Guide for Inconsistent IC50 Values
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No Dose-Response Curve (Flat Line) | This compound concentration is too low or too high, Compound is inactive or has degraded, Incorrect assay setup. | Test a wider range of concentrations. Prepare fresh stock solutions and verify their integrity. Double-check all experimental steps and reagent concentrations. |
| Shallow Dose-Response Curve | Compound has low potency, Issues with compound solubility. | Consider if the observed effect is biologically significant. Ensure this compound is fully dissolved in the stock solution and culture medium. |
| IC50 Value Shifts Between Experiments | Variation in cell passage number, Different lots of serum or media, Inconsistent incubation times. | Use cells within a consistent and low passage number range. Test new lots of reagents before use in critical experiments. Maintain consistent experimental parameters between assays.[1][4] |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
Technical Support Center: Troubleshooting CBR-6672 Precipitation
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation of the novel kinase inhibitor CBR-6672 in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after dilution into aqueous cell culture media?
A1: Precipitation of hydrophobic small molecules like this compound upon dilution from a DMSO stock into an aqueous environment is a common challenge.[1] This typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The high concentration of salts, proteins, and other components in cell culture media can further reduce the solubility of hydrophobic compounds.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3] Always use anhydrous, high-purity DMSO to avoid introducing moisture, which can degrade the compound over time.[4]
Q3: How can I prevent my this compound stock solution from precipitating during storage?
A3: Precipitation during storage, especially after freeze-thaw cycles, can occur if the concentration is too high or if the storage temperature is too low.[5] To mitigate this, consider storing the stock solution at a slightly lower concentration. When thawing, allow the vial to warm to room temperature slowly and vortex gently to ensure the compound is fully redissolved before use.[5] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: I observed precipitation in my media several hours after adding this compound. What is causing this delayed effect?
A4: Delayed precipitation can be caused by several factors within the incubator environment. Changes in media pH, evaporation leading to increased solute concentration, or interactions between this compound and media components over time can lead to the compound falling out of solution. Ensure your incubator has proper humidification and that culture plates are well-sealed to minimize evaporation.[7]
Q5: Can I filter the media to remove the this compound precipitate?
A5: Filtering the media after precipitation has occurred is not recommended. This will remove an unknown quantity of the active compound, leading to inaccurate final concentrations and unreliable experimental results. The focus should be on preventing precipitation in the first place.
Quantitative Data Summary
For consistent and reproducible results, understanding the solubility and stability of this compound is crucial. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Condition | Notes |
| Maximum Stock Concentration | 50 mM | 100% DMSO | Solution should be clear. Brief sonication may be required. |
| Maximum Working Concentration | 10 µM | Cell Culture Media + 10% FBS | Final DMSO concentration should be ≤ 0.1%. |
| Aqueous Solubility | < 1 µg/mL | Water | This compound is practically insoluble in water. |
| Stock Solution Storage | -20°C or -80°C | 100% DMSO | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stability in Media | ~ 8 hours | 37°C, 5% CO₂ | Activity may decrease over longer incubation times. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mM in DMSO)
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Preparation: Allow the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Reconstitution: Add the appropriate volume of DMSO to the vial of this compound to achieve a final concentration of 50 mM.
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Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of any precipitate.
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Storage: Aliquot the stock solution into single-use, low-retention polypropylene tubes. Store these aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the hydrophobic compound into aqueous media.[8]
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Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[9]
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Intermediate Dilution (Optional but Recommended): For final concentrations below 1 µM, it is best to perform an intermediate dilution of your 50 mM stock solution in DMSO. For example, dilute the 50 mM stock to 1 mM in DMSO.
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Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-wise into the media.[9] This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. Ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
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Final Inspection: After adding the compound, visually inspect the media to ensure it is clear and free of any precipitate before adding it to your cells.
Visual Troubleshooting Guide
The following workflow provides a step-by-step guide to diagnosing and resolving this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CBR-6672 (BAY-6672)
This technical support center provides guidance on the storage, handling, and troubleshooting of CBR-6672, also known as BAY-6672. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (BAY-6672)?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least 4 years.[1] To prevent moisture uptake, it is advisable to store the compound in a desiccated environment. The hydrochloride hydrate form of BAY-6672 has been noted for its low hygroscopicity.[2]
Q2: How should I prepare stock solutions of this compound (BAY-6672)?
This compound has low solubility in acetonitrile and DMSO (0.1-1 mg/mL).[1] For creating stock solutions, high-purity solvents should be used. Due to the limited solubility, it may be necessary to gently warm the solution or use sonication to aid dissolution. Always ensure the compound is fully dissolved before use. For cell-based assays, the final concentration of DMSO should be kept low (ideally <0.1%) to avoid cellular toxicity.
Q3: What is the recommended storage for this compound (BAY-6672) stock solutions?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C in tightly sealed vials. For short-term storage (up to one month), -20°C is generally acceptable. For longer-term storage (up to six months), -80°C is recommended.
Q4: I see a color change in my this compound (BAY-6672) solution. What should I do?
A color change in a stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. If degradation is suspected, it is recommended to prepare a fresh stock solution from solid material.
Q5: My this compound (BAY-6672) solution has precipitated after thawing. How can I resolve this?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To resolve this, gently warm the solution and vortex to redissolve the compound completely before use. To prevent this, consider storing the stock solution at a slightly lower concentration.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results in assays using this compound may stem from compound instability or handling errors.
Troubleshooting Steps:
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Prepare Fresh Solutions: Do not use old stock solutions. Prepare fresh solutions from solid compound.
-
Verify Concentration: Use a spectrophotometer or an appropriate analytical method to confirm the concentration of your stock solution.
-
Perform Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are due to the compound and not the solvent.
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Assess Compound Stability: If you suspect degradation, perform a simple stability test by analyzing your solution via HPLC at different time points to check for the appearance of degradation products.
Issue 2: Poor Solubility
This compound has limited solubility, which can pose challenges in experimental setups.
Troubleshooting Steps:
-
Optimize Solvent System: While DMSO is a common solvent, for some applications, a co-solvent system might improve solubility.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with different buffer pH values to find the optimal range for solubility.
-
Use Sonication: Gentle sonication can help to dissolve the compound more effectively.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock solution just before the experiment.
Data Presentation
Table 1: Storage and Stability of this compound (BAY-6672)
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (recommended) | General Guideline |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (recommended) | General Guideline |
Table 2: Solubility of this compound (BAY-6672)
| Solvent | Solubility | Reference |
| Acetonitrile | 0.1 - 1 mg/mL | [1] |
| DMSO | 0.1 - 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Accurately weigh a precise amount of solid this compound (BAY-6672).
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Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity DMSO to the solid compound in a sterile, amber glass vial.
-
Gently vortex the solution. If necessary, warm the vial in a water bath at a temperature not exceeding 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed polypropylene tubes.
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Store the aliquots at -80°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing CBR-6672 Toxicity in Animal Models
Disclaimer: Information regarding a specific molecule designated "CBR-6672" is not publicly available. This technical support center provides a generalized framework for minimizing toxicity of a hypothetical small molecule inhibitor, referred to as this compound, in animal models. The principles and protocols described are based on established practices in preclinical toxicology and drug development. Researchers should adapt these guidelines to the specific characteristics of their molecule of interest.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo studies with novel small molecule inhibitors like this compound.
| Question/Issue | Possible Causes | Recommended Actions |
| Unexpected mortality in animals at predicted therapeutic doses. | - Acute Toxicity: The compound may have a narrow therapeutic index. - Formulation Issues: Poor solubility leading to precipitation and embolism, or excipient toxicity. - Off-Target Effects: The compound may be hitting unintended, critical targets. | - Conduct a Dose Range Finding (DRF) study: Use a wide range of doses to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD). - Re-evaluate Formulation: Assess the solubility and stability of the formulation. Consider alternative vehicles or solubilizing agents. - In Vitro Off-Target Screening: Profile the compound against a panel of kinases or receptors to identify potential off-target interactions.[1] |
| Significant weight loss (>15%) in the treatment group. | - Gastrointestinal (GI) Toxicity: The compound may be causing nausea, vomiting, diarrhea, or anorexia.[2] - Systemic Toxicity: General malaise and reduced food and water intake due to systemic toxic effects. | - Implement Supportive Care: Provide hydration (subcutaneous fluids) and nutritional support (palatable, high-calorie food). - Dose Fractionation: Split the daily dose into two or more administrations to reduce peak plasma concentrations (Cmax). - Consider a different route of administration: If oral dosing is causing GI issues, explore parenteral routes. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | - Hepatotoxicity: The compound or its metabolites may be directly toxic to hepatocytes. | - Histopathological Analysis: Collect liver tissue for microscopic examination to assess the nature and extent of liver damage. - Dose Reduction: Lower the dose to a level that does not induce significant liver enzyme elevation. - Co-administration of Hepatoprotectants: Investigate the use of agents like N-acetylcysteine (NAC) if oxidative stress is a suspected mechanism. |
| Signs of nephrotoxicity (e.g., increased BUN, creatinine). | - Renal Toxicity: The compound may be accumulating in the kidneys or causing direct damage to renal tubules. | - Urinalysis: Check for proteinuria, hematuria, and other signs of kidney damage. - Hydration: Ensure animals are well-hydrated to promote renal clearance. - Histopathology of Kidneys: Examine kidney tissue for pathological changes. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do I select the starting dose for my animal toxicity study? | The starting dose can be estimated from in vitro efficacy data (e.g., IC50 or EC50). A common approach is to start with a dose that is a fraction of the efficacious dose and escalate from there. A thorough literature review of compounds with similar mechanisms of action can also provide guidance. |
| What are the most common animal models used for toxicity studies? | Rodents (mice and rats) are typically used for initial toxicity screening due to their small size, short lifespan, and well-characterized genetics.[2][3] Non-rodent species, such as dogs or non-human primates, are often used in later-stage preclinical development to assess toxicity in a species more physiologically similar to humans.[2] |
| How can I distinguish between on-target and off-target toxicity? | - On-target toxicity arises from the intended mechanism of action. This can be assessed by observing exaggerated pharmacology at high doses or by using genetic models (e.g., knockout animals for the target) to see if the toxicity is rescued. - Off-target toxicity is due to unintended interactions with other molecules.[4][5][6] This can be investigated through broad in vitro screening panels and by comparing the toxicity profile with other compounds that have a different chemical scaffold but the same on-target activity.[1] |
| What is the role of formulation in minimizing toxicity? | A well-designed formulation can improve the solubility, stability, and bioavailability of a compound, which can lead to a more predictable dose-response relationship and potentially reduce toxicity. Poor formulations can cause local irritation, precipitation, and variable absorption, all of which can contribute to toxicity. |
| When should I consider using supportive care in my animal studies? | Supportive care, such as fluid therapy and nutritional support, should be considered when animals show signs of distress or significant weight loss. It is crucial to consult with veterinary staff and the Institutional Animal Care and Use Committee (IACUC) to develop appropriate supportive care protocols. |
Quantitative Data Summary
Table 1: Hypothetical Dose Range Finding Study for this compound in Mice
| Dose Group (mg/kg, oral, daily) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5% | Normal |
| 10 | 5 | 0/5 | +2% | Normal |
| 30 | 5 | 0/5 | -5% | Mild lethargy |
| 100 | 5 | 2/5 | -18% | Significant lethargy, ruffled fur |
| 300 | 5 | 5/5 | - | Severe lethargy, ataxia |
Table 2: Comparison of this compound Formulations on Plasma Exposure and Toxicity
| Formulation (50 mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Mean Body Weight Change (Day 7) |
| Suspension in 0.5% Methylcellulose | 850 | 4500 | -12% |
| Solution in 20% Solutol HS 15 | 1500 | 9800 | -8% |
| Lipid Nanoparticle Formulation | 1200 | 11500 | -3% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male.
-
Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: 10 mg/kg this compound (n=5)
-
Group 3: 30 mg/kg this compound (n=5)
-
Group 4: 100 mg/kg this compound (n=5)
-
Group 5: 300 mg/kg this compound (n=5)
-
-
Dosing: Administer this compound or vehicle orally once daily for 7 days.
-
Monitoring:
-
Record body weight and clinical observations (e.g., activity level, posture, fur condition) daily.
-
Perform terminal blood collection for complete blood count (CBC) and serum chemistry analysis.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% reduction in body weight and is associated with manageable clinical signs.
Protocol 2: Formulation Optimization and Tolerability Study
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, male.
-
Formulations to Test:
-
Formulation A: Suspension in 0.5% methylcellulose.
-
Formulation B: Solution in 20% Solutol HS 15.
-
Formulation C: Lipid nanoparticle formulation.
-
-
Groups:
-
Group 1: Vehicle for Formulation A (n=5)
-
Group 2: 50 mg/kg this compound in Formulation A (n=5)
-
Group 3: Vehicle for Formulation B (n=5)
-
Group 4: 50 mg/kg this compound in Formulation B (n=5)
-
Group 5: Vehicle for Formulation C (n=5)
-
Group 6: 50 mg/kg this compound in Formulation C (n=5)
-
-
Dosing and Monitoring: Administer a single oral dose. Monitor for clinical signs for 24 hours. Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) for pharmacokinetic analysis.
-
Endpoint: Determine the formulation that provides the best bioavailability with the fewest adverse clinical signs.
Visualizations
Caption: Hypothetical signaling pathway for this compound, illustrating both on-target therapeutic effects and off-target toxicity.
Caption: A stepwise experimental workflow for identifying and mitigating in vivo toxicity of a novel compound.
Caption: A decision tree for troubleshooting common causes of toxicity observed in animal models.
References
- 1. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens | Molecular Systems Biology [link.springer.com]
- 2. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CBR-6672 in Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering resistance to the hypothetical EGFR inhibitor, CBR-6672. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In many cancer cells, particularly in non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constant activation, which promotes uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding site within the intracellular domain of EGFR, inhibiting its autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This action blocks proliferation and can lead to apoptosis in sensitive cancer cells.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the common molecular mechanisms for this acquired resistance?
A2: Acquired resistance to EGFR inhibitors like this compound in cell lines can occur through several well-documented mechanisms:
-
Secondary Mutations in EGFR: The most frequent cause is the development of a secondary "gatekeeper" mutation in the EGFR gene, such as the T790M mutation in exon 20. This mutation is thought to increase EGFR's affinity for ATP, making it harder for the inhibitor to bind effectively.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR signaling. A common example is the amplification of the MET proto-oncogene, which leads to the activation of the MET receptor tyrosine kinase and its downstream pathways, sustaining cell proliferation despite EGFR inhibition.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo a phenotypic change known as EMT. This process is associated with changes in cell morphology, motility, and a decreased dependence on EGFR signaling for survival.[2]
Q3: How do I develop a this compound-resistant cell line for my research?
A3: Drug-resistant cell lines are crucial for studying resistance mechanisms. The basic method involves continuously exposing a sensitive parental cell line to gradually increasing concentrations of the drug over several weeks or months.[3][4]
Here is a general overview of the process:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line.
-
Begin by culturing the cells in a medium containing this compound at a concentration equivalent to the IC10-IC20.[3]
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2.0-fold increase at each step is a common starting point.[3]
-
If significant cell death occurs, reduce the magnitude of the concentration increase.[3]
-
Repeat this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
The entire resistant population can then be characterized, or single-cell cloning can be performed to isolate specific resistant clones.[5]
Troubleshooting Guide
Issue: My cell line is showing a decreased response to this compound treatment in my experiments.
Step 1: Quantify the Level of Resistance
The first step is to confirm and quantify the observed resistance. This is achieved by performing a dose-response experiment to compare the IC50 values of your potentially resistant cell line with the original, sensitive parental cell line. A significant increase in the IC50 value confirms the development of resistance.[1]
Step 2: Investigate the Potential Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. Based on known resistance patterns to EGFR inhibitors, here are some common investigation strategies:
| Potential Mechanism | Suggested Experimental Approach | Expected Outcome Indicating Mechanism |
| Secondary EGFR Mutation (e.g., T790M) | Sanger sequencing or Next-Generation Sequencing (NGS) of the EGFR gene (exons 18-21).[1] | Detection of a mutation (e.g., T790M) in the resistant cell line that is absent in the parental line. |
| MET Amplification | Western Blot for total MET and phospho-MET. Fluorescence In Situ Hybridization (FISH) for MET gene copy number. | Increased protein levels of total and phosphorylated MET. Increased MET gene copy number. |
| Activation of Bypass Pathways (e.g., AXL, FGFR) | Western Blot analysis for the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-AXL, p-FGFR). | Increased phosphorylation of specific receptor tyrosine kinases in the resistant line compared to the parental line. |
Step 3: Strategies to Overcome Resistance
Based on the identified mechanism, you can employ targeted strategies to overcome the resistance in your cell line models.
| Identified Mechanism | Proposed Strategy to Overcome Resistance | Rationale |
| EGFR T790M Mutation | Switch to a third-generation EGFR inhibitor (e.g., Osimertinib) that is designed to be effective against the T790M mutation. | These inhibitors are specifically developed to overcome the resistance conferred by the T790M mutation. |
| MET Amplification | Use a combination therapy of this compound and a MET inhibitor (e.g., Crizotinib).[1] | Dual inhibition of both EGFR and MET pathways can block the bypass signaling and restore sensitivity.[1] |
| Bypass Pathway Activation | Combine this compound with an inhibitor targeting the identified activated pathway (e.g., an AXL or FGFR inhibitor).[1] | This approach aims to block the compensatory signaling pathway that is driving resistance.[1] |
Quantitative Data Summary
The following tables provide hypothetical IC50 values for this compound in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines, illustrating the expected shift in sensitivity.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Hypothetical IC50 of this compound (nM) |
| PC-9 | Exon 19 Deletion | Sensitive | 15 |
| PC-9/CBR-R1 | Exon 19 Del + T790M | Acquired Resistance | 5,000 |
| H1975 | L858R + T790M | Intrinsic Resistance | 6,500 |
Table 2: Effect of Combination Therapy in a Hypothetical MET-Amplified Resistant Cell Line
| Cell Line | Treatment | Hypothetical IC50 (nM) |
| HCC827/CBR-R2 (MET-amplified) | This compound alone | 4,500 |
| HCC827/CBR-R2 (MET-amplified) | MET Inhibitor alone | 800 |
| HCC827/CBR-R2 (MET-amplified) | This compound + MET Inhibitor | 50 |
Key Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Materials: 96-well plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and combination drugs, if applicable) for a desired time period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.[3][6]
-
2. Western Blot Analysis
-
Materials: Cell lysates, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., for p-EGFR, total EGFR, p-MET, total MET, β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure:
-
Prepare cell lysates from sensitive and resistant cell lines, with and without drug treatment.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities, normalizing to a loading control.[1][6]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and characterizing resistant cell lines.
Caption: Logical flow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pathway Inhibitors for Idiopathic Pulmonary Fibrosis: CBR-6672, Nintedanib, and Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBR-6672, a novel prostaglandin F receptor (FP) antagonist, with the two currently approved treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. The information is intended to offer an objective overview of their mechanisms of action, preclinical efficacy, and key molecular characteristics to aid in research and drug development efforts.
Overview of Therapeutic Agents
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a significant unmet medical need. While nintedanib and pirfenidone are the current standards of care, research into novel therapeutic targets continues. This compound represents a promising new approach by targeting the prostaglandin F receptor pathway.
-
This compound (BAY-6672): A potent and selective antagonist of the human prostaglandin F (FP) receptor.[1][2][3][4][5] By blocking this receptor, this compound aims to inhibit downstream signaling pathways implicated in fibrosis.
-
Nintedanib: A multi-targeted tyrosine kinase inhibitor that blocks the activity of receptors involved in fibroblast proliferation, migration, and transformation, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[6][7][8][9]
-
Pirfenidone: An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[7][10][11] Its exact mechanism of action is not fully elucidated but is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines.[10]
Comparative Efficacy and Potency
Quantitative data from preclinical studies are summarized below to provide a basis for comparing the potency and efficacy of these three inhibitors. It is important to note that direct head-to-head preclinical studies involving this compound against nintedanib or pirfenidone are not yet publicly available.
Table 1: In Vitro Potency of this compound and Nintedanib
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound (BAY-6672) | Human Prostaglandin F (FP) Receptor | Receptor Binding Assay | 11 nM | [2][3][4] |
| Nintedanib | VEGFR1 | Enzymatic Assay | 34 nM | [6][7] |
| VEGFR2 | Enzymatic Assay | 13 nM | [6] | |
| VEGFR3 | Enzymatic Assay | 13 nM | [6] | |
| FGFR1 | Enzymatic Assay | 69 nM | [6][7] | |
| FGFR2 | Enzymatic Assay | 37 nM | [6][7] | |
| FGFR3 | Enzymatic Assay | 108 nM | [6][7] | |
| PDGFRα | Enzymatic Assay | 59 nM | [6][7] | |
| PDGFRβ | Enzymatic Assay | 65 nM | [6][7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound (BAY-6672) | Silica-induced pulmonary fibrosis in mice | Reduced lung Il-1β levels and fibrosis. | [4] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis in rodents | Attenuated lung fibrosis. | [6][8] |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis in rodents | Markedly reduced the progression of established fibrosis. | [7][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three compounds are visualized below.
Figure 1: this compound Signaling Pathway.
Figure 2: Nintedanib Signaling Pathway.
Figure 3: Pirfenidone Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these compounds are outlined below.
In Vitro Assays
4.1.1. Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is crucial for assessing the anti-fibrotic potential of a compound by measuring its ability to inhibit the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts.
-
Cell Culture: Primary human lung fibroblasts from IPF patients or healthy donors are seeded in 96-well plates.[11]
-
Induction of FMT: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce differentiation.[11][12]
-
Compound Treatment: Test compounds (e.g., this compound, nintedanib, pirfenidone) are added at various concentrations prior to or concurrently with TGF-β1 stimulation.
-
Endpoint Measurement: After a 72-hour incubation, cells are fixed and stained for α-smooth muscle actin (αSMA), a key myofibroblast marker.[11][12] High-content imaging is used to quantify the expression of αSMA.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the compound for inhibiting FMT.
4.1.2. Collagen Deposition Assay (Hydroxyproline Assay)
This assay quantifies the amount of collagen, a major component of fibrotic tissue, produced by fibroblasts.
-
Cell Culture and Treatment: Similar to the FMT assay, fibroblasts are cultured and treated with the test compounds in the presence of a pro-fibrotic stimulus like TGF-β1.
-
Sample Preparation: After the treatment period, the cell layer and extracellular matrix are harvested. The samples are then hydrolyzed using strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) to break down proteins into their constituent amino acids.[13][14]
-
Hydroxyproline Quantification: The amount of hydroxyproline, an amino acid abundant in collagen, is measured using a colorimetric assay.[14][15] The absorbance is read at approximately 560 nm.
-
Data Analysis: The hydroxyproline concentration is correlated to the total collagen content.
In Vivo Models
4.2.1. Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic drugs.[7][16]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[16]
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to the mice.[10][16]
-
Compound Administration: Treatment with the test compound (e.g., nintedanib, pirfenidone) is typically initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, usually 7-14 days post-bleomycin).
-
Endpoint Assessment (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[16]
-
Collagen Content: Lung tissue is analyzed for hydroxyproline content as described in the in vitro assay.[7]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[16]
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-fibrotic efficacy of different pathway inhibitors.
Figure 4: Comparative Experimental Workflow.
Conclusion
This compound presents a novel and targeted approach to the treatment of IPF by selectively inhibiting the prostaglandin F receptor. Its high in vitro potency is promising. Nintedanib offers a multi-targeted strategy by inhibiting key tyrosine kinases, while pirfenidone exhibits broader anti-fibrotic and anti-inflammatory effects through less defined mechanisms.
The preclinical data available for all three compounds demonstrate their potential to mitigate fibrosis in relevant animal models. However, the lack of direct comparative studies makes it challenging to definitively rank their efficacy. Further research, including head-to-head preclinical and eventually clinical trials, will be crucial to fully understand the therapeutic potential of this compound in relation to the established treatments, nintedanib and pirfenidone. This guide provides a foundational understanding for researchers to design and interpret future studies in the ongoing effort to develop more effective therapies for IPF.
References
- 1. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. newcellsbiotech.co.uk [newcellsbiotech.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cell migration assay [bio-protocol.org]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Hypothetical Comparison Guide: Efficacy of mTOR Inhibitors CBR-6672 and [Competitor Compound]
Absence of Publicly Available Data for CBR-6672 and [Competitor Compound]
As of the current date, there is no publicly available scientific literature, clinical trial data, or other experimental information regarding a compound designated "this compound" or a corresponding "[Competitor Compound]". Searches for these terms do not yield specific results related to their efficacy, mechanism of action, or any direct comparisons.
Therefore, the following guide is a template designed to meet the user's specified content and formatting requirements. It uses a hypothetical scenario centered around the well-studied mTOR signaling pathway to illustrate how such a comparison guide should be structured. The data presented is illustrative and not based on actual experimental results for the requested compounds.
This guide provides a comparative analysis of two hypothetical selective inhibitors of the mTOR (mammalian target of rapamycin) kinase: this compound and [Competitor Compound]. The objective is to evaluate their relative efficacy through biochemical and cell-based assays.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the in vitro potency and cellular activity of this compound and [Competitor Compound].
Table 1: Biochemical Potency Against mTOR Kinase
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | mTOR | LanthaScreen™ Eu Kinase Binding Assay | 1.2 |
| [Competitor Compound] | mTOR | LanthaScreen™ Eu Kinase Binding Assay | 5.8 |
Table 2: Cellular Activity in HEK293 Cells
| Compound | Endpoint | Assay Type | EC₅₀ (nM) |
| This compound | p-4E-BP1 (Thr37/46) Inhibition | Western Blot | 15.4 |
| [Competitor Compound] | p-4E-BP1 (Thr37/46) Inhibition | Western Blot | 45.2 |
Experimental Protocols
1. LanthaScreen™ Eu Kinase Binding Assay
This experiment was designed to measure the direct binding affinity of the test compounds to the mTOR kinase domain.
-
Reagents: Recombinant mTOR kinase (human), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, and test compounds (this compound, [Competitor Compound]).
-
Procedure:
-
A solution of the mTOR kinase and the Eu-anti-GST antibody was prepared in a kinase buffer.
-
Test compounds were serially diluted in DMSO and added to the kinase solution.
-
The Alexa Fluor™ tracer was added to initiate the binding reaction.
-
The mixture was incubated for 60 minutes at room temperature in a 384-well plate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. IC₅₀ values were calculated using a four-parameter logistic model.
2. Western Blot for p-4E-BP1 Inhibition
This assay quantifies the ability of the compounds to inhibit mTOR signaling in a cellular context by measuring the phosphorylation of a key downstream target, 4E-BP1.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Procedure:
-
HEK293 cells were seeded in 6-well plates and grown to 80% confluency.
-
Cells were serum-starved for 4 hours to reduce basal mTOR activity.
-
Cells were then treated with a serial dilution of this compound or [Competitor Compound] for 2 hours.
-
Following treatment, cells were stimulated with 100 ng/mL insulin for 30 minutes to activate the mTOR pathway.
-
Cells were lysed, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-4E-BP1 (Thr37/46) and total 4E-BP1.
-
-
Data Analysis: Band intensities were quantified using densitometry. The ratio of phosphorylated to total 4E-BP1 was normalized to the vehicle control, and EC₅₀ values were determined.
Visualizations
The following diagrams illustrate the targeted biological pathway and the workflow of a key experiment.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cellular p-4E-BP1 inhibition assay.
Validating Cellular Target Engagement of CBR-6672: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of CBR-6672, a novel investigational inhibitor. The following sections detail various methodologies, present comparative data for this compound and alternative compounds, and include detailed experimental protocols and workflow diagrams to aid in the design and execution of target validation studies.
Introduction to Target Engagement
Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and helps to interpret its biological effects.[1][2] Robust target engagement data is crucial for advancing drug candidates through the development pipeline and for making informed decisions about lead optimization and structure-activity relationships (SAR).[1][3]
This guide focuses on the validation of this compound, a hypothetical inhibitor of the kinase "Target-X," a key component of a cancer-related signaling pathway. We will compare this compound with two other hypothetical inhibitors: "Compound A" (a known potent and selective inhibitor) and "Compound B" (a weaker, less selective inhibitor).
Comparative Analysis of Target Engagement Assays
Several robust methods exist for quantifying the interaction between a drug and its target in a cellular context.[4][5] The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[4] Below is a comparison of three widely used target engagement assays, with hypothetical data for this compound and control compounds against Target-X.
Table 1: Comparison of Cellular Target Engagement Assays for Target-X Inhibitors
| Assay Method | Principle | This compound EC50 (nM) | Compound A EC50 (nM) | Compound B EC50 (nM) | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | 150 | 50 | 2500 | Medium | Label-free, applicable to native proteins in cells and tissues.[6] | Can be technically demanding, lower throughput than some methods. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein, which is displaced by the test compound. | 120 | 45 | 2200 | High | Highly sensitive, ratiometric measurement reduces artifacts, suitable for high-throughput screening. | Requires genetic modification of the target protein. |
| Phospho-Target-X (pTarget-X) Western Blot | Measures the inhibition of Target-X autophosphorylation, a direct downstream consequence of target engagement. | 200 | 75 | 3000 | Low | Measures a functional consequence of target binding, no protein tagging required. | Low throughput, semi-quantitative, requires a specific antibody for the phosphorylated form of the target. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate their implementation.
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted from established CETSA® methodologies.[6]
Objective: To determine the extent to which this compound stabilizes Target-X against heat-induced denaturation in intact cells.
Materials:
-
Cancer cell line expressing Target-X
-
This compound, Compound A, Compound B
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Target-X and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Seed cells and grow to 80-90% confluency. Treat cells with a concentration range of this compound, Compound A, Compound B, or vehicle control for 1 hour.
-
Thermal Challenge: Heat the cell suspensions at a specific temperature (e.g., 50°C, to be optimized for Target-X) for 3 minutes. A non-heated control group is also included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized Target-X) from the precipitated denatured proteins by centrifugation at high speed.
-
Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific for Target-X. A loading control is used to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for Target-X. The amount of soluble Target-X at each compound concentration is normalized to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to Target-X in live cells using a bioluminescence resonance energy transfer (BRET) based method.
Materials:
-
Cancer cell line stably expressing a NanoLuc®-Target-X fusion protein
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Plating: Plate the NanoLuc®-Target-X expressing cells in the assay plates and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound, Compound A, or Compound B to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Luminescence Reading: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the compound results in a decrease in the BRET ratio. Determine the EC50 from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and the signaling pathway of Target-X are provided below to enhance understanding.
References
- 1. Target Engagement Assay Services [conceptlifesciences.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target Engagement Assays [discoverx.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Orthogonal Methods to Confirm the Activity of CBR-6672, a Novel mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the activity of CBR-6672, a hypothetical, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. By targeting the kinase domain, this compound is designed to inhibit both mTOR Complex 1 (mTORC1) and mTORC2, key regulators of cell growth, proliferation, and survival.[1][2][3] The use of orthogonal methods—distinct techniques that measure different aspects of a compound's function—is crucial for building a robust body of evidence to confirm its mechanism of action.[4]
This document outlines three key assays to confirm the activity of this compound: a biochemical assay to verify direct target engagement, a cell-based immunoassay to measure downstream pathway modulation, and a functional cellular assay to determine the phenotypic consequence of mTOR inhibition.
Data Presentation: Comparative Analysis of this compound Activity
The following tables summarize hypothetical quantitative data from the orthogonal methods described in this guide. These tables are designed for easy comparison of this compound's performance against a known mTOR inhibitor, such as Torin1.
Table 1: Biochemical Assay - Direct mTOR Kinase Inhibition
| Compound | Assay Type | Target | IC50 (nM) |
|---|---|---|---|
| This compound | LanthaScreen™ Eu Kinase Binding | mTOR | 5.2 |
| Torin1 (Control) | LanthaScreen™ Eu Kinase Binding | mTOR | 8.5 |
Table 2: Western Blot Analysis - Inhibition of Downstream mTOR Signaling in PC-3 Cells
| Compound (100 nM) | Target | Downstream Readout | % Inhibition of Phosphorylation |
|---|---|---|---|
| This compound | mTORC1 | p-p70S6K (T389) | 95% |
| mTORC2 | p-Akt (S473) | 92% | |
| Torin1 (Control) | mTORC1 | p-p70S6K (T389) | 93% |
| | mTORC2 | p-Akt (S473) | 90% |
Table 3: Functional Assay - Anti-proliferative Activity
| Compound | Assay Type | Cell Line | EC50 (nM) |
|---|---|---|---|
| This compound | CellTiter-Glo® Luminescent Cell Viability | PC-3 | 25.8 |
| Torin1 (Control) | CellTiter-Glo® Luminescent Cell Viability | PC-3 | 35.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of this compound to the mTOR kinase domain by competing with a fluorescently labeled tracer.[5][6][7]
Protocol:
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer A to a 4X final concentration.
-
Prepare a 4X solution of mTOR kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the 4X this compound dilution or control to the assay wells.
-
Add 5 µL of the 4X mTOR kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) using an excitation wavelength of 340 nm.[7]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blotting for Downstream Signaling
This method assesses the ability of this compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream effectors of mTORC1 (p70S6K) and mTORC2 (Akt).[1][8][9]
Protocol:
-
Cell Culture and Treatment :
-
Plate PC-3 (prostate cancer) cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal mTOR activity.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF or insulin for 30 minutes to activate the mTOR pathway.[8][10]
-
-
Cell Lysis and Protein Quantification :
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer to a microcentrifuge tube, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[8]
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in 4X SDS sample buffer.[8]
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Functional Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It provides a functional readout of the anti-proliferative effects of mTOR inhibition by this compound.
Protocol:
-
Cell Seeding :
-
Seed PC-3 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare a serial dilution of this compound and add it to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms | MDPI [mdpi.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Extensive searches for the selectivity profile of a compound designated as "CBR-6672" have yielded no publicly available data. Information regarding its performance against related targets, experimental data, and signaling pathways could not be located in the public domain. Therefore, a direct comparison guide for this compound cannot be provided at this time.
Understanding Kinase Inhibitor Selectivity Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is crucial. A selectivity profile reveals the spectrum of kinases that an inhibitor can bind to and modulate. This is a critical step in drug discovery and development for several reasons:
-
On-Target Efficacy: It confirms that the compound interacts with the intended therapeutic target.
-
Off-Target Effects: Identifying interactions with other kinases can help predict potential side effects and toxicities.[1][2] A thorough understanding of a drug's selectivity can aid in its potential repurposing for new medical uses.
-
Structure-Activity Relationship (SAR): It guides medicinal chemists in designing more potent and selective compounds.
Methodologies for Determining Kinase Selectivity
The selectivity of a kinase inhibitor is typically assessed using a combination of biochemical and cell-based assays.[3][4] These assays are essential for determining a compound's activity, potency, and specificity.[3]
Biochemical Assays
These assays directly measure the interaction between an inhibitor and a purified kinase. Common formats include:
-
Radiometric Assays: A traditional and widely used method that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[5]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or reagents to monitor the kinase reaction, offering high sensitivity suitable for large-scale screening.[6] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are common.[6]
-
Luminescence-Based Assays: These methods detect kinase activity by measuring the amount of ATP consumed during the kinase reaction.[6][7]
-
Mobility Shift Assays: This technique involves the electrophoretic separation of the phosphorylated and non-phosphorylated forms of a substrate.[1][2][5]
Biochemical assays are invaluable for obtaining quantitative data on a compound's affinity for a wide range of kinases, often by screening against large panels of hundreds of kinases.[4]
Cell-Based Assays
While biochemical assays provide crucial information, they may not always reflect a compound's behavior in a cellular environment.[4][5] Cell-based assays are therefore essential to confirm target engagement and selectivity within a more physiologically relevant context.[8][9]
-
Target Engagement Assays: Techniques like NanoBRET® Target Engagement assays directly measure the binding of a compound to its target kinase inside living cells.[4][9]
-
Functional Assays: These assays measure the downstream effects of target inhibition on cellular signaling pathways.[3]
-
Phenotypic Assays: These screens assess the overall effect of a compound on cell behavior, such as proliferation or viability.[8]
Data Presentation and Interpretation
The data from these assays is typically compiled into tables showing the inhibitory concentration (IC50) or dissociation constant (Kd) of the compound against a panel of kinases. This allows for a clear comparison of its potency and selectivity. The "selectivity index" can be calculated by comparing the inhibitor's potency against the primary target versus other kinases.[3]
Experimental Workflow and Signaling Pathway Visualization
To illustrate the general process of selectivity profiling and the context of kinase signaling, the following diagrams are provided.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
Cross-Reactivity Profile of the PHGDH Inhibitor CBR-5884: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity and selectivity of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway. The information presented here is compiled from publicly available research to assist in evaluating the specificity of this compound for its intended target.
Introduction to CBR-5884
CBR-5884 is a noncompetitive small molecule inhibitor of PHGDH with an IC50 of 33 µM.[1] It was identified through a high-throughput screen of approximately 800,000 compounds and has been shown to selectively inhibit the proliferation of cancer cell lines that exhibit high levels of serine biosynthesis.[2] Mechanistically, CBR-5884 is a time-dependent inhibitor that disrupts the oligomerization state of the PHGDH enzyme.[2]
Selectivity Against Dehydrogenases
To assess the selectivity of CBR-5884, it was profiled against a panel of other NAD(P)+-dependent metabolic dehydrogenases. The results demonstrate a high degree of selectivity for PHGDH over other tested dehydrogenases.
Table 1: Comparative Inhibitory Activity of CBR-5884 against a Panel of Dehydrogenases
| Enzyme Target | CBR-5884 IC50 (µM) | Notes |
| PHGDH | 33 ± 12 | Primary target |
| Lactate Dehydrogenase (LDH) | > 100 | No significant inhibition observed at concentrations that inhibit PHGDH. |
| Malate Dehydrogenase 1 (MDH1) | Not specified | Stated to not be affected by CBR-5884 in the primary publication, but specific IC50 not provided. |
| Other Dehydrogenases in Panel | Not specified | While screened against a broader panel, the specific IC50 values for other dehydrogenases are not publicly detailed. |
Data compiled from Mullarky et al., PNAS, 2016 and associated doctoral dissertation.
Experimental Protocols
1. In Vitro PHGDH and LDH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CBR-5884 against PHGDH and Lactate Dehydrogenase (LDH).
-
Methodology:
-
Recombinant human PHGDH or LDH enzyme is incubated in a reaction buffer containing its respective substrate (3-phosphoglycerate for PHGDH, pyruvate for LDH) and the cofactor NAD+.
-
A diaphorase-based assay is used to monitor the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin.
-
The reaction is initiated by the addition of the enzyme.
-
Fluorescence (Ex550/Em585) is measured over time to determine the initial reaction rate.
-
A dose-response curve is generated by plotting the normalized initial reaction rates against a range of CBR-5884 concentrations.
-
The IC50 value is calculated from the resulting curve.
-
2. Cell-Based Serine Synthesis Assay
-
Objective: To confirm the on-target activity of CBR-5884 by measuring its effect on de novo serine synthesis in cells.
-
Methodology:
-
Cancer cells with high PHGDH expression are cultured.
-
Cells are pre-treated with CBR-5884 at various concentrations for a specified period.
-
The culture medium is then replaced with a medium containing uniformly labeled ¹³C₆-glucose, and the cells are incubated in the presence of the inhibitor.
-
Following incubation, polar metabolites are extracted from the cells.
-
Gas chromatography-mass spectrometry (GC-MS) is used to analyze the isotopic labeling of serine. A mass shift of +3 (M+3) indicates newly synthesized serine from the ¹³C₆-glucose tracer.
-
The percentage of M+3 labeled serine is quantified to determine the extent of inhibition of the serine biosynthesis pathway.
-
Visualizations
Caption: Experimental workflow for assessing the cross-reactivity of CBR-5884.
References
Unable to Retrieve Experimental Data for "CBR-6672"
Comprehensive searches for "CBR-6672" did not yield any information related to a chemical compound, drug, or biological experiment. The search results consistently point to two unrelated topics: the Ericsson Router 6672 , a piece of telecommunications equipment, and the California Bearing Ratio (CBR) test , a standard procedure in geotechnical engineering.
No reproducible experimental results, protocols, or signaling pathways associated with a compound or biological entity designated "this compound" could be found in the public domain. This suggests that "this compound" may be an incorrect identifier, a highly niche or internal designation not publicly disclosed, or it may not exist in the context of biomedical research.
For the purpose of creating a comparison guide as requested, it is essential to have a valid and recognized name for the subject of the research. Without this, a meaningful and accurate guide that includes experimental data, protocols, and pathway visualizations cannot be generated.
Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature or internal identifier of the compound or experiment of interest to enable a thorough and accurate comparison with alternative methodologies or substances.
Independent Validation of CBR-6672's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CBR-6672, a novel inhibitor of Mycobacterium tuberculosis (Mtb) Type II NADH Dehydrogenase (NDH-2), with alternative compounds. The information presented is supported by experimental data to facilitate independent validation and further investigation.
This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase (NDH-2), an essential enzyme in the bacterial respiratory chain. This guide details the mechanism of action of this compound, compares its performance with other known NDH-2 inhibitors, and provides detailed experimental protocols for key validation assays.
Mechanism of Action: Targeting the Mtb Electron Transport Chain
The Type II NADH dehydrogenase (NDH-2) of M. tuberculosis is a crucial enzyme that catalyzes the transfer of electrons from NADH to menaquinone in the electron transport chain. This process is vital for the generation of ATP, the primary energy currency of the cell. Unlike the multi-subunit Complex I (Type I NADH dehydrogenase) found in mammalian mitochondria, NDH-2 is a single polypeptide, making it an attractive target for selective antibacterial drug development.
By inhibiting NDH-2, this compound disrupts the electron flow, leading to a decrease in ATP synthesis and an imbalance in the NADH/NAD+ ratio, which is critical for various metabolic processes. This ultimately results in the inhibition of bacterial growth and cell death.
Comparative Performance of NDH-2 Inhibitors
The following table summarizes the quantitative data for this compound and its key alternatives targeting Mtb NDH-2. The data has been compiled from various studies to provide a comparative overview of their potency.
| Compound | Chemical Class | Target | Mtb MIC (μM) | NDH-2 IC50 (μM) | Reference |
| This compound | Quinazolinone derivative | Mtb NDH-2 | 0.14 | Not Reported | [1][2][3] |
| CBR-3465 | Quinazolinone derivative | Mtb NDH-2 | 0.16 | Not Reported | [1][3] |
| Thioridazine | Phenothiazine | Mtb NDH-2 | 4 - 32 | ~10 - 25 | [4][5] |
| Chlorpromazine | Phenothiazine | Mtb NDH-2 | 4 - 32 | ~10 - 25 | [4][5] |
| Trifluoperazine | Phenothiazine | Mtb NDH-2 | 4 - 32 | Not Reported | [4] |
| CBR-1825 | Thioquinazoline (TQZ) | Mtb Ndh and NdhA | 0.43 | 0.0647 (Ndh), Potent (NdhA) | [6] |
| CBR-4032 | Tetrahydroindazole (THI) | Mtb Ndh | 6.6 | Potent (Ndh), >300-fold higher for NdhA | [6] |
| Quinolinyl Pyrimidines | Quinolinyl Pyrimidine | Mtb NDH-2 | 0.14 - 1.0 | Low nM to low µM | [6][7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Experimental Protocols
Detailed methodologies for the validation of this compound's mechanism of action are provided below.
Mtb NDH-2 Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mtb NDH-2.
Materials:
-
Purified recombinant Mtb NDH-2 enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Menaquinone analog (e.g., menadione or ubiquinone-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a detergent like Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the menaquinone analog.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known NDH-2 inhibitor).
-
Add the purified Mtb NDH-2 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding NADH to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mycobacterium tuberculosis Growth Inhibition Assay (Cell-based Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against whole Mtb cells.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator at 37°C
Procedure:
-
Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in the wells of a 96-well microplate.
-
Prepare an inoculum of Mtb from a mid-log phase culture and adjust the cell density to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the Mtb suspension. Include a drug-free control (vehicle) and a positive control (e.g., isoniazid).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. Blue (non-fluorescent) indicates no bacterial growth, while pink (fluorescent) indicates viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Mtb NDH-2 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CBR-6672 and Standard-of-Care in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug CBR-6672 with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. This document summarizes the available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to offer an objective assessment for research and development professionals.
Executive Summary
This compound (also known as BAY-6672) is a novel, potent, and selective antagonist of the human prostaglandin F receptor (FP-R) under preclinical investigation for the treatment of IPF.[1][2] Current standard-of-care for IPF includes two FDA-approved drugs: nintedanib, a multi-tyrosine kinase inhibitor, and pirfenidone, which has a multi-faceted mechanism of action that is not fully elucidated.
At present, there are no published head-to-head clinical trials comparing this compound with nintedanib or pirfenidone. This compound has demonstrated efficacy in a preclinical animal model of lung fibrosis, showing comparable effects to nintedanib in reducing fibrosis markers in separate studies.[3] This guide presents the available data to facilitate a scientific comparison based on current knowledge.
Mechanism of Action
The therapeutic agents discussed employ distinct mechanisms to combat the progression of pulmonary fibrosis.
-
This compound: Acts as a selective antagonist of the prostaglandin F receptor (FP-R). Prostaglandin F2α signaling through this receptor is implicated as a facilitator of lung fibrogenesis, independent of the TGF-β pathway.[3] By blocking this receptor, this compound aims to attenuate fibrotic remodeling.
-
Nintedanib: A multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). These growth factors are key mediators in the pathogenesis of IPF, promoting fibroblast proliferation, migration, and differentiation into myofibroblasts.
-
Pirfenidone: The precise mechanism of action is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. Pirfenidone is thought to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
Signaling Pathways
Quantitative Data Summary
As this compound is in the preclinical stage, the available quantitative data is from animal models. This is presented alongside clinical data for the standard-of-care treatments.
Table 1: Preclinical Efficacy of this compound in a Bleomycin-Induced Mouse Model of Lung Fibrosis
| Parameter | Vehicle Control | This compound (30 mg/kg, b.i.d.) | This compound (100 mg/kg, b.i.d.) | Nintedanib (Reference) |
| Collagen Staining | High | Reduced | Reduced | Reduced |
| Ashcroft Score | High | Reduced | Reduced | Reduced |
| α-SMA Staining | High | Reduced | Reduced | Reduced |
| Data is qualitative as presented in the referenced publication. The study notes that this compound produced reductions in these markers at magnitudes similar to nintedanib in a study focused on histological endpoints.[3] |
Table 2: Clinical Efficacy of Standard-of-Care in IPF Patients (Representative Phase 3 Trial Data)
| Drug | Trial | Primary Endpoint | Result |
| Nintedanib | INPULSIS (pooled) | Annual rate of decline in Forced Vital Capacity (FVC) | -114.7 mL (Nintedanib) vs. -239.9 mL (Placebo) |
| Pirfenidone | ASCEND | Change in percent predicted FVC from baseline | Mean decline of -235 mL (Pirfenidone) vs. -428 mL (Placebo) |
Experimental Protocols
This compound: Bleomycin-Induced Lung Fibrosis Mouse Model
The in vivo efficacy of this compound was evaluated in a widely used preclinical model of pulmonary fibrosis.
-
Model: Bleomycin-induced lung fibrosis in mice. This model is established by intratracheal administration of bleomycin, which causes lung injury and subsequent fibrosis, mimicking aspects of human IPF.
-
Dosing: this compound was administered orally twice daily (b.i.d.) at doses of 30 mg/kg and 100 mg/kg.
-
Evaluation: The anti-fibrotic effects were assessed through histological endpoints, including:
-
Collagen Staining: To visualize the extent of collagen deposition in the lung tissue.
-
Ashcroft Scoring: A semi-quantitative method to grade the severity of lung fibrosis.
-
α-SMA (alpha-smooth muscle actin) Staining: To identify the presence of myofibroblasts, key effector cells in fibrosis.
-
Experimental Workflow: Preclinical Evaluation of an Anti-Fibrotic Compound
Conclusion
This compound represents a promising preclinical candidate for the treatment of IPF with a novel mechanism of action targeting the prostaglandin F receptor. Preclinical data suggests it has anti-fibrotic efficacy comparable to the established standard-of-care, nintedanib, in an animal model of lung fibrosis. However, it is crucial to note the absence of direct comparative clinical data. Further investigation, including progression to clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound relative to the current standard-of-care treatments, nintedanib and pirfenidone. Researchers and drug development professionals should consider the distinct mechanisms of action and the preclinical evidence presented here when evaluating the landscape of emerging IPF therapies.
References
- 1. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]
In vivo efficacy of CBR-6672 compared to similar compounds
As a helpful AI assistant, I am committed to providing accurate and well-supported information. Unfortunately, my search for "CBR-6672" did not yield any relevant results regarding its in vivo efficacy, mechanism of action, or any similar compounds. This suggests that "this compound" may be a compound that is not yet described in publicly available scientific literature, or it might be an internal designation not widely known.
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Safety Operating Guide
Identity of CBR-6672 Cannot Be Confirmed
Essential safety and disposal information for the substance identified as "CBR-6672" cannot be provided as this designation does not correspond to a clearly identifiable chemical compound in publicly available scientific and safety databases.
Extensive searches for "this compound" have yielded ambiguous and conflicting results, preventing the accurate determination of its chemical nature, associated hazards, and, consequently, the proper procedures for its disposal. The query returned information for several unrelated commercial products with similar numerical designations but entirely different applications, none of which align with a specific chemical entity used in research or drug development that would have associated signaling pathways or detailed experimental protocols.
Attempts to identify "this compound" as a potential typographical error for other established chemical compounds, such as the cancer therapeutic crizotinib, or through searches of chemical and drug development databases, did not yield a definitive match. One entry for a "Bay-6672" was located in the PubChem database but is listed as an "Unknown drug," with insufficient data to formulate safe handling and disposal guidelines.
Without a confirmed chemical identity, providing procedural, step-by-step guidance on disposal and safety would be irresponsible and potentially hazardous. The safe handling and disposal of chemical substances are entirely dependent on their specific physical, chemical, and toxicological properties.
To ensure the safety of all personnel and compliance with regulatory standards, it is imperative that researchers, scientists, and drug development professionals:
-
Verify the correct chemical name and, if available, the CAS (Chemical Abstracts Service) number of the substance .
-
Consult the manufacturer's or supplier's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.
-
Adhere to their institution's established protocols for chemical waste management.
At this time, no quantitative data, experimental protocols, or signaling pathways can be associated with "this compound," and therefore, the requested tables and diagrams cannot be generated. We urge the user to confirm the identity of the substance before proceeding with any handling or disposal procedures.
Essential Safety and Logistical Information for Handling CBR-6672
Disclaimer: A specific Safety Data Sheet (SDS) for the compound designated "CBR-6672" is not publicly available. The following guidelines are based on best practices for handling potent, hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must always consult a specific risk assessment and adhere to institutional and national safety regulations. This guide is intended to supplement, not replace, a thorough safety analysis for any specific chemical.
This document provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of potent research compounds like this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to potent research compounds. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Occupational Exposure Bands (OEB) for Potent Compounds
Occupational Exposure Bands are used to categorize chemicals based on their toxicological potency and associated adverse health effects to determine the necessary level of containment and handling precautions.
Table 2: Occupational Exposure Bands and Corresponding PPE Recommendations
| OEB | Occupational Exposure Limit (OEL) | Compound Classification | Protection Focus | Typical PPE |
| 1 | 1000-5000 µg/m³ | Non-toxic | Operator and PPE | cGMP gowning + gloves + safety glasses.[2] |
| 2 | 100-1000 µg/m³ | Almost non-toxic | Operator and PPE | cGMP gowning + gloves + safety glasses + disposable dust mask.[2] |
| 3 | 10-100 µg/m³ | Moderately Potent | Equipment and material handling | cGMP gowning + gloves + safety glasses + half-face respirators.[2] |
| 4 | 1-10 µg/m³ | Potent | Equipment and material handling | PAPR (powered air purifying respirators).[2] |
Experimental Protocols: Standard Operating Procedure for Handling this compound
A systematic approach is essential for safely handling potent compounds. The following workflow outlines key stages from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated containment area.
-
Store the compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.
-
Maintain an accurate inventory of the compound.
2. Engineering Controls:
-
All work with potent compounds should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3]
-
The facility should be designed with single-pass airflow to prevent cross-contamination, and exhaust air should be filtered.[4]
3. Weighing and Solution Preparation:
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, shoe covers, hair cover, mask, eye protection, and then gloves).
-
Weighing: If weighing a solid form, do so within the C-PEC on a tared weigh boat.[3]
-
Solution Preparation: Prepare solutions within a chemical fume hood or other ventilated enclosure.[1] Use syringes and needles with Luer-lock fittings to prevent disconnection.[3]
4. Spill Management:
-
A spill kit with appropriate PPE, absorbent materials, and cleaning agents should be readily available.
-
All personnel must be trained in its use.[3]
5. Emergency Procedures:
-
Clear protocols for accidental exposure (e.g., skin contact, inhalation) and emergency contact information should be prominently displayed in the work area.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Unused/Expired Compound | Original or compatible, sealed, and clearly labeled container. | Dispose of through a certified hazardous waste vendor. The label should clearly identify the contents as a potent compound.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | Designated, puncture-resistant, and sealed container. | Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed bag or container labeled as hazardous waste. | Doff PPE carefully to avoid self-contamination and place it in the designated container.[1] |
| Sharps (needles, syringes) | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[3] |
All hazardous waste must be accompanied by a hazardous waste manifest when shipped off-site for disposal.[5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for handling potent compounds.
Hypothetical Signaling Pathway
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
